6-Chloro-1,2,3,4-tetrahydroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVMNMIHNOTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224433 | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73855-45-5 | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"6-Chloro-1,2,3,4-tetrahydroquinoxaline" basic properties
An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Abstract: This guide provides a comprehensive technical overview of 6-Chloro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. While specific research on this particular derivative is limited, this document synthesizes available data and provides critical context based on the well-established chemistry of the parent tetrahydroquinoxaline scaffold. The guide covers physicochemical properties, general synthesis strategies, potential applications in drug discovery, and essential safety information, tailored for researchers, scientists, and drug development professionals.
Introduction and Significance
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast range of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The reduction of this aromatic system to its 1,2,3,4-tetrahydro state yields a flexible, three-dimensional structure that is often utilized as a bioisosteric replacement for other heterocyclic cores like quinoline or isoquinoline.[2][5] This structural motif is present in numerous biologically active compounds and serves as a versatile building block for creating novel therapeutic agents.
6-Chloro-1,2,3,4-tetrahydroquinoxaline (CAS 73855-45-5) is a specific derivative within this class. The introduction of a chlorine atom onto the benzene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can influence its metabolic stability and binding affinity to biological targets. While detailed biological studies on this exact molecule are not widely published, its structural similarity to other active compounds makes it a molecule of significant interest for synthetic and medicinal chemists.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 73855-45-5 | [6] |
| Molecular Formula | C₈H₉ClN₂ | [6] |
| Molecular Weight | 168.62 g/mol | [6] |
| IUPAC Name | 6-chloro-1,2,3,4-tetrahydroquinoxaline | |
| SMILES | C1CNC2=C(N1)C=CC(=C2)Cl | [6] |
| InChI Key | SBWVMNMIHNOTET-UHFFFAOYSA-N | [6] |
| Predicted pKa | 3.70 ± 0.70 | [6] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 6-Chloro-1,2,3,4-tetrahydroquinoxaline is not published in peer-reviewed literature, its synthesis can be inferred from established methods for creating the tetrahydroquinoxaline core. The most common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting quinoxaline.
A representative synthetic workflow is outlined below. The key starting material would be 4-chloro-1,2-phenylenediamine.
General Synthesis Workflow
The synthesis generally proceeds in two main stages:
-
Condensation: Reaction of the diamine with a suitable two-carbon electrophile (e.g., glyoxal or oxalic acid) to form the aromatic 6-chloroquinoxaline ring.
-
Reduction: Subsequent reduction of the pyrazine ring to yield the final tetrahydro- derivative. Various reducing agents can be employed for this step.
The following diagram illustrates this general synthetic logic.
Caption: General synthetic pathway for 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
Reactivity Insights
The tetrahydroquinoxaline core contains two secondary amine groups. These amines are nucleophilic and can undergo common reactions such as alkylation, acylation, and sulfonylation.[7] For instance, recent studies have shown the synthesis of novel colchicine binding site inhibitors by reacting the parent 1,2,3,4-tetrahydroquinoxaline with various sulfonyl chlorides.[7] This demonstrates that the nitrogen atoms at positions 1 and 4 are reactive sites for further functionalization, allowing 6-Chloro-1,2,3,4-tetrahydroquinoxaline to serve as a valuable intermediate in the synthesis of more complex molecules.
Applications in Drug Discovery and Medicinal Chemistry
The true value of the tetrahydroquinoxaline scaffold lies in its wide applicability in medicinal chemistry.[8] While direct biological data for the 6-chloro derivative is scarce, the activities of related analogues provide a strong rationale for its use in drug discovery programs.
A Privileged Scaffold
The tetrahydroquinoxaline nucleus is a core component of compounds targeting a diverse range of biological systems. Its derivatives have been investigated for multiple therapeutic applications.
Caption: Diverse biological activities associated with the tetrahydroquinoxaline core.
Role as a Synthetic Intermediate
Given the established reactivity of the scaffold, 6-Chloro-1,2,3,4-tetrahydroquinoxaline is best viewed as a versatile starting material. The chloro-substituent and the two secondary amines provide three distinct points for chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening. For example, a recent study detailed the design and synthesis of tetrahydroquinoxaline sulfonamide derivatives as potential anticancer agents that inhibit tubulin polymerization by binding to the colchicine site.[7] This work underscores the utility of the core structure in developing potent and targeted therapeutics.
Spectroscopic Data
Definitive structural elucidation relies on spectroscopic methods. While public databases do not currently feature the full ¹H NMR, ¹³C NMR, or mass spectrometry data for 6-Chloro-1,2,3,4-tetrahydroquinoxaline, researchers synthesizing or purchasing this compound should perform these analyses for verification. Data for the parent compound (1,2,3,4-tetrahydroquinoxaline) and related aromatic quinoxalines can be found in spectral databases, which can serve as a reference for interpreting new spectra.[9][10]
Safety and Handling
Specific safety data for 6-Chloro-1,2,3,4-tetrahydroquinoxaline is not available.[6] However, based on data from structurally similar compounds, it should be handled with appropriate care.
-
General Hazards: The parent compound, 1,2,3,4-tetrahydroquinoxaline, is classified as toxic if swallowed.[10] A methylated analog, 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline, carries warnings for causing skin, eye, and respiratory irritation. Therefore, it is prudent to assume this compound may have similar hazards.
-
Recommended Precautions:
-
Handle only in a well-ventilated area or chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[12]
-
Store in a tightly closed container in a dry, cool place.[13]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- Vertex AI Search. (2026). Technical Specifications and Safety Data for 6-Chloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- SAFETY DATA SHEET. (2025). 2,3-dichloro-quinoxaline.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- Cayman Chemical. (2024). Safety Data Sheet - Tetrahydrozoline (hydrochloride).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. (n.d.).
- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.).
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Synthesis and biological activity of 8-chloro-[1][11][14]triazolo [4,3-a]quinoxalines. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Benchchem. (n.d.).
-
SpectraBase. (n.d.). 6-Chloro-quinoxaline. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2026).
Sources
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- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. spectrabase.com [spectrabase.com]
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"6-Chloro-1,2,3,4-tetrahydroquinoxaline" molecular weight and formula
Technical Whitepaper: 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Part 1: Molecular Identity & Physicochemical Profile[1]
6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) represents a privileged bicyclic scaffold in medicinal chemistry. Unlike its fully aromatic precursor (quinoxaline), the tetrahydro- variant possesses two secondary amines and a non-planar conformation, offering unique vectors for hydrogen bonding and pi-stacking interactions within protein binding pockets.
The presence of the chlorine atom at the C6 position serves two critical functions: it modulates the lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration, and it blocks metabolic oxidation at the otherwise reactive para-position relative to the nitrogen.
Core Data Specification
| Parameter | Specification | Technical Note |
| Chemical Name | 6-Chloro-1,2,3,4-tetrahydroquinoxaline | IUPAC nomenclature |
| CAS Registry Number | 73855-45-5 | Distinct from the quinoline analog (49716-18-9) |
| Molecular Formula | ||
| Molecular Weight | 168.62 g/mol | Monoisotopic Mass: 168.05 |
| LogP (Predicted) | ~1.8 – 2.1 | Ideal for CNS drug discovery (Lipinski compliant) |
| pKa (Conjugate Acid) | ~3.7 (N4) / ~0.8 (N1) | The N4 amine is more basic due to less conjugation with the phenyl ring compared to N1. |
| H-Bond Donors | 2 | N1-H and N4-H |
| H-Bond Acceptors | 2 | Tertiary nitrogens (potential) |
Part 2: Synthetic Routes & Process Chemistry
The Challenge: Chemoselective Reduction
The primary synthetic challenge in accessing 6-Cl-THQ is the reduction of the aromatic precursor, 6-chloroquinoxaline. Standard catalytic hydrogenation (e.g.,
Recommended Protocol: Selective Hydride Reduction
To ensure the integrity of the C-Cl bond, we utilize a selective reduction strategy using Sodium Cyanoborohydride (
Experimental Workflow (Self-Validating Protocol)
-
Activation: Dissolve 6-chloroquinoxaline (1.0 eq) in glacial acetic acid. The color will shift (typically yellow to orange) indicating protonation of the pyrazine nitrogens.
-
Reduction: Cool to 10°C. Add
(3.0 eq) portion-wise. Critical Control Point: Maintain temperature <20°C to prevent over-reduction or polymerization side products. -
Monitoring: Reaction progress is monitored by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (fluorescent) will disappear; the product is non-fluorescent but stains with Ninhydrin (indicating secondary amine formation).
-
Quenching & Workup: Pour mixture into ice water. Basify to pH >10 with NaOH (aq). Extract with Dichloromethane (DCM).[1]
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.
Visualized Synthesis Logic
Figure 1: Chemoselective reduction workflow designed to preserve the halogen substituent.
Part 3: Structural Biology & Medicinal Chemistry Utility
6-Cl-THQ acts as a versatile pharmacophore. It is structurally analogous to serotonin (5-HT) and dopamine, making it a potent scaffold for CNS-targeted ligands.
Serotonin (5-HT) Receptor Modulation
The tetrahydroquinoxaline core is a bioisostere of the benzazepine ring found in drugs like Lorcaserin (5-HT2C agonist).
-
Mechanism: The secondary amine at position 4 mimics the ethylamine side chain of serotonin, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.
-
Role of Chlorine: The 6-Cl substituent occupies a hydrophobic pocket (often Valine or Phenylalanine residues) in the receptor, enhancing potency and selectivity over 5-HT2A receptors.
Tubulin Polymerization Inhibition
Substituted tetrahydroquinoxalines bind to the colchicine-binding site of tubulin.[2]
-
Mechanism: The bicyclic core acts as a rigid spacer, positioning aryl substituents to sterically hinder microtubule assembly. This leads to cell cycle arrest at the G2/M phase, a validated mechanism for oncology therapeutics.[2]
Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction vectors.
Part 4: Analytical Characterization
To validate the identity of synthesized 6-Cl-THQ, researchers must confirm the reduction of the pyrazine ring while proving the retention of the chlorine atom.
-
1H NMR (DMSO-d6):
-
Aromatic Region: Look for a specific pattern of 3 protons (unlike the 4 in unsubstituted variants). The protons at C5, C7, and C8 will appear as a doublet, doublet of doublets, and doublet, typically between 6.4 and 6.6 ppm.
-
Aliphatic Region: Two distinct triplets (or multiplets) around 3.0–3.3 ppm corresponding to the
groups at positions 2 and 3. -
Amine Protons: Broad singlets (exchangeable with
) typically around 5.0–6.0 ppm.
-
-
Mass Spectrometry (LC-MS):
-
M+H Peak: 169.05 (Base peak).
-
Isotope Pattern: A distinct M+2 peak at 171.05 with ~33% intensity of the base peak, confirming the presence of one Chlorine atom.
-
References
-
GuideChem. (2025). 6-Chloro-1,2,3,4-tetrahydroquinoxaline Properties and CAS Data. Retrieved from
-
National Institutes of Health (NIH). (2016). Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor.[3] Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from
-
European Journal of Medicinal Chemistry. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Tetrahydroquinoxalines and Related Scaffolds. Retrieved from
Sources
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-chloro-3,4-dihydroquinazoline: A novel 5-HT3 receptor antagonist with antidepressant character - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Chloro-1,2,3,4-tetrahydroquinoxaline: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. For researchers and scientists working with novel chemical entities, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a fundamental prerequisite for advancing a potential therapeutic agent.
This in-depth technical guide focuses on the solubility of 6-Chloro-1,2,3,4-tetrahydroquinoxaline , a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, experimentally determined solubility data for this specific compound remains elusive in publicly accessible literature, this guide provides a robust framework for researchers to navigate this challenge. By synthesizing data from structurally similar compounds, detailing established experimental protocols, and exploring the power of in silico predictive modeling, this document serves as an essential resource for drug development professionals. Herein, we delve into the causality behind experimental choices, champion self-validating protocols, and ground our discussion in authoritative scientific principles.
Physicochemical Profile of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 24.1 Ų | [1] |
| Predicted pKa | 3.0 ± 0.7 | [1] |
The Quest for Experimental Solubility Data: Insights from Structural Analogs
| Compound | Structure | Solvent | Solubility | Source |
| 1,2,3,4-Tetrahydroquinoline | Water | 988.9 mg/L (estimated) @ 25°C | [2] | |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | Water | Insoluble | [3] | |
| A 1,2,3,4-Tetrahydroisoquinoline Derivative | Not specified | Aqueous | 19 µg/mL | [4] |
| Quinoxaline | Water, Alcohol | Soluble | [5] |
Analysis and Expert Insights:
The parent compound, 1,2,3,4-tetrahydroquinoline, exhibits an estimated aqueous solubility of 988.9 mg/L, suggesting a moderate degree of solubility.[2] The introduction of a methyl group at the 6-position, as seen in 6-methyl-1,2,3,4-tetrahydroquinoline, is reported to render the compound "insoluble" in water.[3] This highlights the significant impact that even a small, non-polar substituent can have on the overall solubility profile.
The effect of a chloro-substituent is more complex. The introduction of a chlorine atom can either increase or decrease aqueous solubility depending on its position and the overall electronic and steric properties of the molecule.[6] In some cases, the electronegativity of the chlorine atom can lead to more polar interactions with water, enhancing solubility. Conversely, the hydrophobic nature of the chlorine atom can dominate, leading to a decrease in solubility. Given the "insoluble" nature of the 6-methyl analog, it is reasonable to hypothesize that 6-Chloro-1,2,3,4-tetrahydroquinoxaline will also exhibit low aqueous solubility.
Experimental Determination of Solubility: A Step-by-Step Approach
For a definitive understanding of the solubility of 6-Chloro-1,2,3,4-tetrahydroquinoxaline, experimental determination is indispensable. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method . This method is widely recognized for its reliability and is a cornerstone of pre-formulation studies in drug development.
The Shake-Flask Method for Thermodynamic Solubility
The underlying principle of the shake-flask method is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute. This provides a measure of the true equilibrium solubility.
Experimental Protocol:
-
Preparation of the Test System:
-
Accurately weigh an excess amount of solid 6-Chloro-1,2,3,4-tetrahydroquinoxaline. It is crucial to have undissolved solid present to ensure saturation.
-
Add the solid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (typically 25°C or 37°C to simulate physiological conditions) for a predetermined period.
-
The time to reach equilibrium can vary, but a 24 to 48-hour incubation is common to ensure that the dissolution process has reached a steady state.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially high solubility readings. Common methods include:
-
Centrifugation: Pellet the undissolved solid.
-
Filtration: Use a low-binding filter (e.g., PTFE or PVDF) to remove the solid particles.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 6-Chloro-1,2,3,4-tetrahydroquinoxaline using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in units such as mg/mL or µg/mL.
-
It is best practice to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Workflow for the Shake-Flask Solubility Assay.
In Silico Solubility Prediction: A First-Pass Assessment
In the early stages of drug discovery, where the synthesis of large quantities of a compound for experimental testing may not be feasible, in silico (computational) models provide a rapid and cost-effective means of estimating solubility. These models utilize the chemical structure of a molecule to predict its physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are built on the principle that the biological activity (or in this case, a physicochemical property like solubility) of a compound is related to its molecular structure.[7][8] These models use a set of known compounds with experimentally determined solubilities to "train" an algorithm to recognize the structural features that influence solubility.
Logical Framework for QSAR-based Solubility Prediction:
QSAR Model for Predicting Solubility.
Publicly Available Solubility Prediction Tools
Several web-based tools and software packages are available to researchers for predicting solubility. One such widely used tool is ALOGPS .
-
ALOGPS: This program calculates aqueous solubility (logS) and octanol/water partition coefficient (logP) based on the compound's structure. It is a valuable tool for obtaining a quick estimate of a compound's solubility profile.
While these in silico predictions are incredibly useful for prioritizing compounds and guiding experimental design, they should not be considered a substitute for experimental validation.
Conclusion and Future Directions
The solubility of 6-Chloro-1,2,3,4-tetrahydroquinoxaline, while not yet experimentally defined in the public domain, can be approached with a sound scientific strategy. By leveraging data from structural analogs, it is reasonable to anticipate that this compound will exhibit low aqueous solubility. For definitive characterization, the shake-flask method remains the most reliable experimental approach. In parallel, in silico tools such as QSAR models and publicly available predictors offer a rapid and valuable first assessment.
For researchers in the field of drug development, a multi-faceted approach that combines insightful estimation from analogs, robust experimental determination, and efficient computational screening will be the key to successfully navigating the solubility challenges of this and other promising heterocyclic compounds. The protocols and principles outlined in this guide provide a comprehensive roadmap for these critical investigations.
References
-
Faheem, M. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13297. Available at: [Link]
-
Al-Ostath, A. et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 74-122. Available at: [Link]
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The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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Das, A. et al. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Iranian Chemical Society, 13(12), 2239-2279. Available at: [Link]
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Reddy, T. J. et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10347-10381. Available at: [Link]
-
De, P. et al. (2009). QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection. Current Medicinal Chemistry, 16(27), 3566-3580. Available at: [Link]
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ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety from... Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2). Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2533. Available at: [Link]
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PubChem. (n.d.). Quinoxaline. Retrieved from [Link]
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Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Retrieved from [Link]
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Nature. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications, 15(1), 234. Available at: [Link]
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Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]
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PubMed. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867. Available at: [Link]
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MDPI. (2023). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. Inorganics, 11(10), 398. Available at: [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic data for 6-chloro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to provide not just raw data, but a cohesive interpretation grounded in fundamental principles and experimental best practices. The objective is to offer a self-validating framework for the spectroscopic identification and characterization of this molecule.
Introduction: The Chemical and Spectroscopic Identity of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
6-Chloro-1,2,3,4-tetrahydroquinoxaline (C₈H₉ClN₂) is a substituted derivative of tetrahydroquinoxaline.[1] The structural uniqueness of this molecule, featuring a chlorinated benzene ring fused to a saturated pyrazine ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations. This guide will deconstruct its signature across Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Molecular Structure:
Caption: Chemical structure of 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
Synthesis and Context
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 6-chloro-1,2,3,4-tetrahydroquinoxaline, we anticipate a distinct isotopic pattern due to the presence of chlorine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process is energetic enough to cause both ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Interpretation
The presence of chlorine, which has two stable isotopes, ³⁵Cl (natural abundance ~75.8%) and ³⁷Cl (natural abundance ~24.2%), will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.
Table 1: Predicted Mass Spectrometry Data
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Abundance Ratio | Interpretation |
| [M]⁺ | 168 | 170 | ~3:1 | Molecular Ion |
| [M-H]⁺ | 167 | 169 | ~3:1 | Loss of a hydrogen atom |
| [M-Cl]⁺ | 133 | - | - | Loss of a chlorine atom |
| [M-CH₂NH]⁺ | 139 | 141 | ~3:1 | Cleavage of the pyrazine ring |
| [C₆H₄Cl]⁺ | 111 | 113 | ~3:1 | Chlorophenyl cation |
Fragmentation Pathway
The primary fragmentation pathways in EI-MS involve the cleavage of the saturated heterocyclic ring and the loss of the chloro substituent. The stability of the resulting carbocations will influence the abundance of the fragment ions.
Caption: Proposed EI-MS fragmentation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds within the molecule provide a characteristic spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
-
Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands.
Predicted IR Spectrum and Interpretation
The IR spectrum of 6-chloro-1,2,3,4-tetrahydroquinoxaline is expected to show characteristic absorptions for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl bonds.
Table 2: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| 3400-3300 | N-H stretch | Characteristic of the secondary amine groups in the tetrahydroquinoxaline ring. The presence of two bands in this region may indicate symmetric and asymmetric stretching. |
| 3100-3000 | Aromatic C-H stretch | Vibrations of the C-H bonds on the benzene ring.[2] |
| 2950-2850 | Aliphatic C-H stretch | Vibrations of the C-H bonds of the methylene groups in the saturated ring.[2] |
| 1610-1580 | C=C stretch | Aromatic ring stretching vibrations. |
| 1500-1450 | C=C stretch | Aromatic ring stretching vibrations. |
| 1350-1250 | C-N stretch | Stretching vibrations of the amine C-N bonds. |
| 850-800 | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds, indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |
| 800-600 | C-Cl stretch | Characteristic stretching vibration of the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The appropriate pulse sequences are used to acquire the ¹H and ¹³C spectra.
-
Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Analysis: The chemical shifts (δ), integration, and multiplicity (for ¹H NMR) of the signals are analyzed to assign them to specific atoms in the molecule.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 | d | 1H | Ar-H | Aromatic proton ortho to the chloro group. |
| ~6.6 | dd | 1H | Ar-H | Aromatic proton ortho to the pyrazine ring and meta to the chloro group. |
| ~6.5 | d | 1H | Ar-H | Aromatic proton meta to the chloro group. |
| ~4.0 (broad) | s | 2H | N-H | The protons on the nitrogen atoms are typically broad due to quadrupole broadening and exchange. Their chemical shift can be solvent-dependent. |
| ~3.4 | t | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring. |
| ~3.1 | t | 2H | -CH₂- | Methylene protons adjacent to the other nitrogen. |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | Ar-C | Quaternary aromatic carbon attached to nitrogen. |
| ~142 | Ar-C | Quaternary aromatic carbon attached to nitrogen. |
| ~129 | Ar-C | Quaternary aromatic carbon attached to chlorine. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~118 | Ar-CH | Aromatic methine carbon. |
| ~116 | Ar-CH | Aromatic methine carbon. |
| ~43 | -CH₂- | Aliphatic methylene carbon. |
| ~42 | -CH₂- | Aliphatic methylene carbon. |
Overall Spectroscopic Characterization Workflow
Caption: A comprehensive workflow for the synthesis and spectroscopic confirmation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and orthogonal approach to the unequivocal identification and structural elucidation of 6-chloro-1,2,3,4-tetrahydroquinoxaline. Each technique offers a unique piece of the structural puzzle, and their collective interpretation, even when based on predicted data, provides a high degree of confidence in the assigned structure. This guide serves as a foundational reference for researchers working with this compound, enabling them to anticipate its spectroscopic characteristics and aiding in the analysis of experimental data.
References
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Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025). ResearchGate. Retrieved from [Link]
-
1,2,3,4-Tetrahydroquinoxaline. PubChem. Retrieved from [Link]
- Experimental and DFT Study on the Spectroscopic (FT-IR, UV-VIS, NMR) and NLO Properties of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. (2021). Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
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Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
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MS fragmentation patterns. (2018). YouTube. Retrieved from [Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Retrieved from [Link]
- 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1981). Magnetic Resonance in Chemistry, 16(3), 204-207.
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry, 14(11), 2235-2248.
-
Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). YouTube. Retrieved from [Link]
-
mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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How to predict the 13C NMR spectrum of a compound. (2017). YouTube. Retrieved from [Link]
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Heliyon, 7(5), e07071.
- 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Deriv
- 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (2002). Magnetic Resonance in Chemistry, 40(12), 795-804.
- This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial use, including use for instruction at the authors institution and sharing with colleagues. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1188.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules, 29(1), 1.
- Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry, 12(4), 4887-4901.
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A Technical Guide to 6-Chloro-1,2,3,4-tetrahydroquinoxaline: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of "privileged scaffolds" representing a highly effective strategy in drug discovery.[1][2] These molecular frameworks are capable of binding to multiple biological targets, offering a fertile ground for the development of new drugs across various therapeutic areas. This guide focuses on one such scaffold: 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) . We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies, and survey its wide-ranging applications in medicinal chemistry, from oncology to neurodegenerative disease. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to leverage the full potential of this versatile core.
The 6-Chloro-1,2,3,4-tetrahydroquinoxaline Scaffold: An Introduction
The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a heterocyclic motif that has garnered significant attention in drug discovery.[3][4][5] Its rigid, bicyclic structure, combined with the presence of two nitrogen atoms, provides a three-dimensional architecture that is well-suited for interaction with a variety of biological macromolecules.
The introduction of a chlorine atom at the 6-position (6-Cl-THQ) imparts specific and advantageous properties:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the pKa of the nitrogen atoms, affecting their ability to form hydrogen bonds and ionic interactions within a biological target.
-
Enhanced Lipophilicity: The chloro-substituent increases the overall lipophilicity of the scaffold, which can be critical for improving membrane permeability and oral bioavailability.
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.
-
Vector for Further Functionalization: The chlorine atom can serve as a handle for further chemical modifications through cross-coupling reactions, although this is less common than derivatization at the nitrogen positions.
These features collectively position 6-Cl-THQ as a valuable starting point for the design of potent and selective therapeutic agents.
Physicochemical Properties of the 6-Cl-THQ Core
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | [6] |
| Molecular Weight | 168.62 g/mol | [6] |
| XLogP3-AA | 2.3 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 24.1 Ų | [6] |
Synthetic Strategies for the 6-Cl-THQ Core and its Derivatives
The efficient construction of the 6-Cl-THQ scaffold is paramount for its exploration in medicinal chemistry. The most common and reliable method involves a two-step sequence starting from commercially available 4-chloro-1,2-phenylenediamine.
General Synthesis of the 6-Cl-THQ Scaffold
The foundational synthesis proceeds via condensation of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative) to form a quinoxaline, followed by reduction of the pyrazine ring.
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// Intermediates and Products intermediate [label="6-Chloroquinoxaline", fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="6-Chloro-1,2,3,4-tetrahydroquinoxaline", fillcolor="#E6F4EA", fontcolor="#202124"];
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// Workflow {rank=same; reactant1; reactant2;} reactant1 -> intermediate [arrowhead=vee, color="#4285F4"]; reactant2 -> intermediate [arrowhead=vee, color="#4285F4"]; intermediate -> product [arrowhead=vee, color="#34A853"];
// Annotations reagent1 -> intermediate [style=dashed, arrowhead=none, color="#5F6368"]; reagent2 -> product [style=dashed, arrowhead=none, color="#5F6368"];
// Invisible nodes for alignment subgraph { rank=same; i1 [style=invis]; i2 [style=invis]; reactant1 -> i1 [style=invis]; i1 -> reactant2 [style=invis]; } } dot Caption: General synthetic route to the 6-Cl-THQ scaffold.
Detailed Experimental Protocol: Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
This protocol describes a standard, reliable procedure for laboratory-scale synthesis.
Step 1: Synthesis of 6-Chloroquinoxaline
-
Materials:
-
4-Chloro-1,2-phenylenediamine (1.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve 4-chloro-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add the glyoxal solution dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-chloroquinoxaline.
-
Step 2: Reduction to 6-Chloro-1,2,3,4-tetrahydroquinoxaline
-
Materials:
-
6-Chloroquinoxaline (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq) or Hydrogen gas with Palladium on Carbon (H₂/Pd-C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure (using NaBH₄):
-
Suspend 6-chloroquinoxaline in methanol in a round-bottom flask, and cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature below 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 6-chloro-1,2,3,4-tetrahydroquinoxaline.
-
Derivatization Strategies
The true power of the 6-Cl-THQ scaffold lies in its potential for diversification. The secondary amine positions (N1 and N4) are the primary points for modification, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).
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// Diversification Points N1 [label="N1-Position", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; N4 [label="N4-Position", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];
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// Connections core -> N1 [dir=none, color="#EA4335"]; core -> N4 [dir=none, color="#EA4335"];
N1 -> alkylation [arrowhead=vee, color="#4285F4"]; N1 -> acylation [arrowhead=vee, color="#4285F4"]; N1 -> sulfonylation [arrowhead=vee, color="#4285F4"]; N1 -> arylation [arrowhead=vee, color="#4285F4"];
N4 -> alkylation [arrowhead=vee, color="#34A853"]; N4 -> acylation [arrowhead=vee, color="#34A853"]; N4 -> sulfonylation [arrowhead=vee, color="#34A853"]; N4 -> arylation [arrowhead=vee, color="#34A853"]; } dot Caption: Key diversification points on the 6-Cl-THQ scaffold.
Common derivatization reactions include:
-
N-Alkylation: Achieved through reductive amination with aldehydes or ketones.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base.
-
N-Sulfonylation: Reaction with sulfonyl chlorides, often used to introduce sulfonamide moieties which can act as bioisosteres for amides.[7]
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl groups.
Medicinal Chemistry Applications and Biological Activities
The 6-Cl-THQ scaffold has been successfully employed in the development of agents for a multitude of diseases, demonstrating its privileged nature.
Anticancer Agents
Quinoxaline derivatives are a rich source of anticancer agents, often functioning as inhibitors of protein kinases or as microtubule-targeting agents.[8][9][10]
-
Kinase Inhibition: Many kinases are implicated in cancer cell proliferation and survival.[8] The THQ scaffold can serve as an ATP-competitive hinge-binding motif. The 6-chloro substituent can provide additional hydrophobic interactions in the active site, while substituents at the N1 and N4 positions can be tailored to achieve selectivity for specific kinases like VEGFR, PDGFR, and Src.[8]
-
Tubulin Polymerization Inhibition: Some tetrahydroquinoxaline derivatives have been identified as inhibitors of tubulin polymerization, binding at the colchicine site.[7][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] In a study on related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, derivatives showed potent cytotoxicity against various human tumor cell lines, with GI₅₀ values in the nanomolar range.[11]
Antiviral Agents
The quinoxaline core is present in several compounds with demonstrated antiviral activity, including against HIV and Hepatitis B Virus (HBV).[12]
-
Anti-HIV Activity: In the search for novel anti-HIV agents, a series of 6-chloro-7-fluoroquinoxaline derivatives were synthesized.[12] Compounds with bulky substituents at the 2 and 3 positions showed the most promising activity, suggesting that these positions are key for interacting with viral targets like reverse transcriptase.[12]
-
Anti-HBV Activity: Derivatives of pyrazolo[3,4-b]quinoxaline have shown activity against Hepatitis B virus, although some potent compounds were associated with cytotoxicity.[12] This highlights the critical need for careful optimization of the scaffold to balance efficacy and safety.
Central Nervous System (CNS) Agents
The physicochemical properties of the 6-Cl-THQ scaffold make it suitable for developing CNS-penetrant drugs. Its derivatives have been investigated for neurodegenerative diseases and as receptor antagonists.
-
Neuroprotection: In models of Parkinson's disease, certain aminoquinoxaline derivatives have shown the ability to protect dopaminergic neurons from cell death.[13] QSAR studies and subsequent in vivo analysis confirmed that lead compounds could permeate the blood-brain barrier and localize in vulnerable brain regions.[13]
-
NMDA Receptor Antagonism: Certain 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives have been synthesized and identified as antagonists of the Glycine/NMDA receptor, a key target in various neurological disorders.[14]
Antibacterial and Antifungal Agents
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities. Quinoxaline derivatives have shown promise in this area.[15][16]
-
Structure-Activity Relationships (SAR): Studies have shown that the antimicrobial activity is highly dependent on the substitution pattern. For example, in a series of quinoxaline derivatives tested against plant pathogenic bacteria and fungi, specific compounds exhibited potent activity against Acidovorax citrulli and Rhizoctonia solani, in some cases exceeding the efficacy of commercial agents.[15]
Structure-Activity Relationship (SAR) Insights
Across various studies, several key SAR trends for the tetrahydroquinoxaline scaffold have emerged:
| Position | Modification | General Impact on Activity | Reference |
| Benzene Ring | Electron-donating groups (e.g., -OCH₃) | Often improves activity in anticancer applications. | [7] |
| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Can enhance activity depending on the target; the 6-Cl is a key feature. SAR studies on quinoxalines showed that a nitro group at the 7-position decreased activity in some anticancer assays. | [9] | |
| N1/N4 | Aryl or substituted aryl groups | Crucial for activity; often involved in key hydrophobic or π-stacking interactions. | [11] |
| Sulfonamide linkers | Can act as effective bioisosteres for amides, improving properties. | [7] | |
| Bulky substituents | Can enhance potency, as seen in some antiviral derivatives. | [12] |
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// Core Concepts synthesis [label="Synthesis & Derivatization", fillcolor="#E8F0FE", fontcolor="#202124"]; properties [label="Physicochemical Properties", fillcolor="#E8F0FE", fontcolor="#202124"]; sar [label="Structure-Activity\nRelationships (SAR)", fillcolor="#E8F0FE", fontcolor="#202124"];
// Applications anticancer [label="Anticancer", fillcolor="#E6F4EA", fontcolor="#202124"]; antiviral [label="Antiviral", fillcolor="#E6F4EA", fontcolor="#202124"]; cns [label="CNS Agents", fillcolor="#E6F4EA", fontcolor="#202124"]; antimicrobial [label="Antimicrobial", fillcolor="#E6F4EA", fontcolor="#202124"];
// Sub-concepts for Applications kinase [label="Kinase Inhibition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; tubulin [label="Tubulin Inhibition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; neuro [label="Neuroprotection", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; hiv [label="Anti-HIV", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections main -> synthesis [color="#5F6368"]; main -> properties [color="#5F6368"]; main -> sar [color="#5F6368"];
main -> anticancer [color="#34A853"]; main -> antiviral [color="#34A853"]; main -> cns [color="#34A853"]; main -> antimicrobial [color="#34A853"];
anticancer -> kinase [color="#5F6368", style=dashed]; anticancer -> tubulin [color="#5F6368", style=dashed]; cns -> neuro [color="#5F6368", style=dashed]; antiviral -> hiv [color="#5F6368", style=dashed]; } dot Caption: Interrelationship of concepts for the 6-Cl-THQ scaffold.
Conclusion and Future Perspectives
The 6-Chloro-1,2,3,4-tetrahydroquinoxaline scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with its versatile three-dimensional structure and favorable physicochemical properties, makes it an ideal starting point for drug discovery campaigns. The wealth of research demonstrates its applicability across a diverse range of therapeutic targets, from oncology to infectious diseases and neurological disorders.
Future efforts will likely focus on:
-
Developing more stereoselective syntheses to access chiral THQ derivatives, which can offer improved potency and selectivity.[17]
-
Exploring novel derivatization strategies to expand the accessible chemical space.
-
Applying computational and de novo design techniques to more precisely tailor 6-Cl-THQ derivatives for specific biological targets.[4][18]
As our understanding of disease biology deepens, the strategic application of proven scaffolds like 6-Cl-THQ will remain a critical and efficient approach to developing the next generation of innovative medicines.
References
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. (URL: [Link])
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). (URL: [Link])
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. (URL: [Link])
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (URL: [Link])
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. (URL: [Link])
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[7][14][19]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. NIH. (URL: [Link])
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. (URL: [Link])
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. (URL: [Link])
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. (URL: [Link])
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
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Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. (URL: [Link])
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N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC - NIH. (URL: [Link])
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])
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Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (URL: [Link])
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Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. (URL: [Link])
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Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. (URL: [Link])
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Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. (URL: [Link])
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Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. (URL: [Link])
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Quinoxalinone as a Privileged Platform in Drug Development. PubMed. (URL: [Link])
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Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. (URL: [Link])
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Tetrahydroquinoline synthesis. Organic Chemistry Portal. (URL: [Link])
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Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. (URL: [Link])
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De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. (URL: [Link])
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Application Notes and Protocols for the Catalytic Hydrogenation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Introduction: The Strategic Importance of Dechlorinated Tetrahydroquinoxalines
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous bioactive molecules.[1] The catalytic hydrogenation of halo-substituted quinoxalines and their tetrahydro derivatives represents a critical transformation for accessing these valuable building blocks. Specifically, the conversion of 6-chloro-1,2,3,4-tetrahydroquinoxaline to 1,2,3,4-tetrahydroquinoxaline serves as a key late-stage dehalogenation step, enabling the introduction of a hydrogen atom at a specific position on the aromatic ring. This process, known as hydrodechlorination, is essential for modifying the electronic and lipophilic properties of a lead compound, thereby fine-tuning its pharmacological profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation protocols for the efficient and safe dechlorination of 6-chloro-1,2,3,4-tetrahydroquinoxaline. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental procedures using common heterogeneous catalysts, and discuss critical safety considerations.
Mechanistic Rationale: A Tale of Two Transformations
The catalytic hydrogenation of 6-chloro-1,2,3,4-tetrahydroquinoxaline is a fascinating process that involves the cleavage of a carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond. This reaction, a type of hydrogenolysis, proceeds on the surface of a heterogeneous metal catalyst.[2] The overall transformation can be visualized as follows:
Caption: General reaction scheme for the catalytic hydrogenation of 6-chloro-1,2,3,4-tetrahydroquinoxaline.
The mechanism of this heterogeneous catalytic process can be dissected into several key steps, which are elegantly facilitated by the metallic catalyst surface:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the substrate, 6-chloro-1,2,3,4-tetrahydroquinoxaline, adsorb onto the active sites of the metal catalyst.
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, generating highly reactive atomic hydrogen species bound to the metal.[3]
-
C-Cl Bond Cleavage: The adsorbed 6-chloro-1,2,3,4-tetrahydroquinoxaline interacts with the catalyst, leading to the cleavage of the C-Cl bond. This step is often the rate-determining step and can proceed through various pathways, including oxidative addition of the C-Cl bond to the metal surface.
-
Hydrogenolysis: The resulting aryl-metal intermediate is then attacked by the activated hydrogen atoms on the surface, leading to the formation of the new C-H bond and regenerating the active site on the catalyst.
-
Desorption of Products: The final product, 1,2,3,4-tetrahydroquinoxaline, and the byproduct, hydrogen chloride (HCl), desorb from the catalyst surface, allowing for the catalytic cycle to continue.
The generated HCl can potentially deactivate the catalyst and promote side reactions.[4] Therefore, a stoichiometric amount of a base, such as sodium bicarbonate or triethylamine, is often added to neutralize the acid in situ.
Experimental Protocols: A Practical Guide
The choice of catalyst is paramount for achieving high efficiency and selectivity in the hydrodechlorination of 6-chloro-1,2,3,4-tetrahydroquinoxaline. Palladium on carbon (Pd/C) and Raney Nickel are two of the most commonly employed and effective catalysts for this transformation.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrodechlorination
Palladium on carbon is a highly active and versatile catalyst for a wide range of hydrogenation and hydrogenolysis reactions, including the cleavage of C-Cl bonds.[5]
Materials and Equipment:
-
6-chloro-1,2,3,4-tetrahydroquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Hydrogen gas (H₂) balloon or high-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Celite® for filtration
Step-by-Step Procedure:
-
Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum. Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.[6]
-
Catalyst Charging: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 5-10 mol%) to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.[7]
-
Solvent and Substrate Addition: Add the solvent (e.g., methanol or ethanol) to the flask, ensuring the catalyst is fully wetted. Dissolve the 6-chloro-1,2,3,4-tetrahydroquinoxaline in a minimal amount of the same solvent and add it to the reaction flask via a syringe.
-
Base Addition: Add a slight excess (1.1-1.2 equivalents) of a base like sodium bicarbonate or triethylamine to neutralize the HCl formed during the reaction.
-
Hydrogen Introduction: Seal the flask and carefully evacuate the inert gas and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[6] For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient. For higher pressures, a Parr shaker or a similar autoclave is required.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely and handle it while wet.[8]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or recrystallization if necessary.
Caption: Workflow for Pd/C catalyzed hydrodechlorination.
Protocol 2: Raney® Nickel Catalyzed Hydrodechlorination
Raney Nickel is a sponge-like, highly active nickel catalyst that is particularly effective for the hydrogenation of various functional groups and for hydrodehalogenation.[9][10]
Materials and Equipment:
-
6-chloro-1,2,3,4-tetrahydroquinoxaline
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (optional, as Raney Ni is often used under basic conditions)
-
Hydrogen gas (H₂) supply
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Celite® for filtration
Step-by-Step Procedure:
-
Catalyst Preparation: Commercially available Raney Nickel is typically supplied as a slurry in water. Before use, it should be washed several times with the reaction solvent (e.g., ethanol) by decantation to remove the water. Caution: Raney Nickel is pyrophoric and must be handled under a layer of solvent at all times.[11]
-
Reaction Setup: In a high-pressure reactor, add the washed Raney Nickel slurry (a spatula-tip full for a small-scale reaction, or a specific weight percentage for larger scales).
-
Substrate and Solvent Addition: Add the solvent (methanol or ethanol) followed by the 6-chloro-1,2,3,4-tetrahydroquinoxaline. If required, a base like NaOH or KOH can be added.
-
Hydrogenation: Seal the reactor and purge it with an inert gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the hydrogen uptake to gauge the reaction progress.
-
Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: The Raney Nickel catalyst can be separated by filtration through Celite® or by using a magnetic stir bar to hold the catalyst at the bottom of the flask while decanting the solution. Caution: The filtered catalyst remains pyrophoric and should be kept wet and disposed of properly.
-
Product Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified as needed.
Comparative Overview of Catalytic Systems
| Parameter | Pd/C Protocol | Raney® Nickel Protocol |
| Catalyst Activity | High | Very High |
| Reaction Conditions | Room temperature, atmospheric to moderate pressure | Elevated temperature and pressure often required |
| Handling Precautions | Pyrophoric when dry | Highly pyrophoric, must be kept wet |
| Cost | Higher | Lower |
| Selectivity | Generally good, can sometimes lead to over-reduction | Can be less selective, potential for side reactions |
| Work-up | Straightforward filtration | Requires careful handling of the pyrophoric catalyst |
Safety: A Non-Negotiable Priority
Catalytic hydrogenation reactions, especially those involving pyrophoric catalysts, demand strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[12]
-
Pyrophoric Catalysts: Both Pd/C and Raney Nickel can ignite spontaneously upon exposure to air, especially after use. Always handle these catalysts under an inert atmosphere or wetted with solvent. Never allow the filter cake to dry out.[7]
-
Pressure Equipment: When using high-pressure reactors, ensure they are properly maintained and operated by trained personnel. Always follow the manufacturer's instructions and never exceed the maximum pressure and temperature ratings.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Conclusion: Enabling Access to Key Pharmaceutical Building Blocks
The catalytic hydrodechlorination of 6-chloro-1,2,3,4-tetrahydroquinoxaline is a robust and scalable method for the synthesis of 1,2,3,4-tetrahydroquinoxaline. Both Pd/C and Raney Nickel are effective catalysts for this transformation, with the choice depending on the desired reaction conditions, scale, and cost considerations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in these application notes, researchers can confidently and efficiently perform this crucial synthetic step in their drug discovery and development endeavors.
References
- Rueping, M., & Antonchick, A. P. (2007). Metal-Free Catalytic Hydrogenation of Quinolines.
- Zhang, Z., & Du, H. (2015). A Highly cis-Selective and Enantioselective Metal-Free Hydrogenation of 2,3-Disubstituted Quinoxalines.
- Samanta, K., Srivastava, N., Saha, S., & Panda, G. (2012). Inter- and intramolecular Mitsunobu reaction and metal complexation study: synthesis of S-amino acids derived chiral 1,2,3,4-tetrahydroquinoxaline, benzo-annulated-N3 peraza,-N4 peraza-macrocycles. Organic & Biomolecular Chemistry, 10(8), 1553-1564.
- Jing, T., Tang, W., Sun, Y., Zhen, J., & Xiao, J. (2011). pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir–diamine catalyst in aqueous media.
-
Pearson Study Prep. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2017, December 11). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. [Link]
-
Leah4sci. (2014, May 27). Alkyne Reduction - Hydrogenation, Lindlar's catalyst, Dissolving Metal Reduction - cis/trans alkenes [Video]. YouTube. [Link]
-
University of Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. [Link]
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Hydrogenation SOP. (n.d.). Columbia University. [Link]
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H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2023, October 11). Industrial Safety Solution. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Labodaily. [Link]
-
American Chemical Society. (2022, April 7). Raney® Nickel: A Life-Changing Catalyst. [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. [Link]
-
Organic Syntheses Procedure. (n.d.). hydrogen. [Link]
- Maleczka, R. E., & Ghosh, A. (2010). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 47, 355-384.
- Ordóñez, S., Sádaba, I., & Díez, F. V. (2011). Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. Applied Catalysis B: Environmental, 102(1-2), 129-137.
- Zhang, Z., et al. (2020). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
- Li, G., et al. (2016).
-
Organic Syntheses. (n.d.). W-6 Raney nickel catalyst. [Link]
- Wendlandt, A. E., & Stahl, S. S. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society, 136(34), 11910–11913.
- Xu, A., et al. (2022). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 13(31), 9079-9085.
- Bhatt, T., & Natte, K. (2024).
- Sakai, N., et al. (2003). Mild and general procedure for Pd/C-Catalyzed hydrodechlorination of aromatic chlorides. The Journal of Organic Chemistry, 68(5), 1929-1931.
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"6-Chloro-1,2,3,4-tetrahydroquinoxaline" purification by column chromatography
An In-Depth Guide to the Purification of 6-Chloro-1,2,3,4-tetrahydroquinoxaline via Column Chromatography
Authored by a Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of 6-Chloro-1,2,3,4-tetrahydroquinoxaline using silica gel column chromatography. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles that govern this crucial separation technique. By understanding the "why" behind each action, operators can troubleshoot effectively and adapt this methodology to similar heterocyclic compounds.
The 1,2,3,4-tetrahydroquinoxaline scaffold is a significant structural motif in a variety of biologically active compounds and synthetic pharmaceuticals.[1][2] High purity of intermediates like 6-Chloro-1,2,3,4-tetrahydroquinoxaline is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Column chromatography is a robust and scalable technique for isolating this compound from reaction byproducts and unreacted starting materials.[3][4]
Physicochemical Profile of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
A thorough understanding of the target molecule's properties is the foundation of a successful purification strategy. These parameters dictate the compound's interaction with the stationary and mobile phases.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₉ClN₂[5] | Provides the basic composition. |
| Molecular Weight | 168.62 g/mol [5] | Useful for characterization (e.g., Mass Spectrometry). |
| Topological Polar Surface Area (TPSA) | 24.1 Ų[5] | Indicates moderate polarity, suggesting good interaction with a polar stationary phase like silica gel. |
| Hydrogen Bond Donor Count | 2[5] | The two N-H groups can form hydrogen bonds with the silanol groups of silica gel, leading to strong retention. |
| Hydrogen Bond Acceptor Count | 2[5] | The nitrogen atoms can also act as hydrogen bond acceptors. |
| XLogP3-AA | 2.3[5] | A measure of lipophilicity, suggesting solubility in moderately polar organic solvents. |
The Principle of Separation: An Interplay of Polarities
The purification of 6-Chloro-1,2,3,4-tetrahydroquinoxaline by normal-phase column chromatography relies on the principle of differential adsorption.[4] The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
The separation mechanism hinges on a competition: the components of the crude mixture compete with the mobile phase for binding sites on the stationary phase.
-
Adsorption: The crude mixture is loaded onto the column. More polar compounds, including our target molecule with its two N-H groups, will form stronger interactions (primarily hydrogen bonds) with the silica gel and thus be more strongly adsorbed.
-
Elution: As the mobile phase flows through the column, its molecules also compete for the silica gel's binding sites. A more polar mobile phase will more effectively displace the adsorbed compounds, causing them to move down the column.
-
Separation: Less polar impurities will have weaker interactions with the silica gel and will be eluted first by a less polar mobile phase. 6-Chloro-1,2,3,4-tetrahydroquinoxaline, being more polar, will require a more polar mobile phase to be eluted. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation between compounds of differing polarities can be achieved.
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[6][7][8] TLC is a rapid and inexpensive way to simulate the separation that will occur on the column.
TLC Protocol
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of a test solvent system (e.g., 20% ethyl acetate in hexane). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[7]
-
Analysis: Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system for column chromatography will result in an Rƒ value of 0.2-0.3 for the target compound. This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.
| TLC Trial Solvent System (Ethyl Acetate : Hexane) | Observation | Action |
| 10 : 90 | Target compound Rƒ is too low (<0.1) | Increase mobile phase polarity. |
| 30 : 70 | Target compound Rƒ is ~0.25. Good separation from a faster-moving (less polar) spot and a spot on the baseline (more polar). | This is a promising system. |
| 50 : 50 | Target compound Rƒ is too high (>0.6) | Decrease mobile phase polarity. |
Part 2: Detailed Protocol for Column Chromatography Purification
This protocol assumes a starting crude mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Reagents
-
Crude 6-Chloro-1,2,3,4-tetrahydroquinoxaline
-
Silica Gel (230-400 mesh)[9]
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column (e.g., 40-50 cm length, 2-4 cm diameter)
-
Cotton or glass wool
-
Sand, washed
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Workflow Overview
Step-by-Step Methodology
1. Column Preparation (Slurry Packing)
-
Rationale: The slurry method is superior to dry packing as it ensures a homogenous, tightly packed column free of cracks and air bubbles, which would otherwise lead to poor separation.
-
Procedure:
-
Secure the column vertically to a retort stand. Place a small plug of cotton or glass wool at the bottom, and add a ~1 cm layer of sand.
-
In a beaker, measure the required amount of silica gel (a good rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[10]
-
Add the initial, least polar eluent (e.g., 10% ethyl acetate in hexane) to the silica gel to form a free-flowing slurry.
-
Pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to help the silica pack evenly.
-
Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel bed.
-
Once the silica has settled, add another ~1 cm layer of sand on top to prevent disturbance during solvent addition.
-
2. Sample Loading (Dry Loading)
-
Rationale: Dry loading is highly recommended as it ensures the sample is introduced to the column in a very narrow, concentrated band, leading to sharper peaks and better resolution. Wet loading can cause the sample to spread out if too much solvent is used.[11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
3. Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient than an isocratic (constant composition) elution.[11] It allows for the rapid removal of non-polar impurities first, followed by the targeted elution of the desired compound, and finally the stripping of highly polar impurities from the column.
-
Procedure:
-
Begin eluting with the low-polarity solvent system developed during TLC (e.g., 10% Ethyl Acetate / 90% Hexane).
-
Maintain a steady flow rate. A gentle positive pressure from a pump or inert gas can be applied to speed up the process (Flash Chromatography).[9]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL, depending on the column size.
-
Gradually increase the polarity of the mobile phase according to the plan below.
-
Suggested Solvent Gradient Profile
| Volume (mL) | Solvent Composition (EtOAc in Hexane) | Purpose |
| 0-200 | 10% | Elute very non-polar impurities. |
| 200-500 | 20% | Elute less-polar impurities. |
| 500-1000 | 30% | Elute the target compound: 6-Chloro-1,2,3,4-tetrahydroquinoxaline . |
| 1000-1200 | 50% | Elute more polar byproducts. |
| 1200-1500 | 100% | Flush any remaining highly polar compounds from the column. |
4. Analysis and Isolation
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Fractions showing a single spot corresponding to the Rƒ of the target compound should be combined in a larger flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Part 3: Purity Assessment of the Final Product
After purification, the identity and purity of 6-Chloro-1,2,3,4-tetrahydroquinoxaline must be confirmed using appropriate analytical methods.[12][13]
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method to quantify the purity of the compound, often providing a percentage purity value.[14]
By adhering to this detailed protocol and understanding the principles behind it, researchers can reliably and efficiently purify 6-Chloro-1,2,3,4-tetrahydroquinoxaline, ensuring the high quality required for subsequent stages of research and development.
References
-
Romanelli, G. P., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 1-9. Available at: [Link]
-
Utley, J. H. P., & Vaughan, T. A. (1972). Nitration of some 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2, (3), 351-356. (Note: While the specific search result is for a similar compound, the principles of characterization are relevant). Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(5), 633. Available at: [Link]
- Supporting Information for "Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders". (Accessed 2026). Available at: (A specific URL is not available from the snippet, but the reference to column chromatography with EtOAc in hexanes is noted as common practice).
-
da Silva, J. G., et al. (2016). Quantification of Synthetic Amino-Nitroquinoxaline Dyes. Journal of the Brazilian Chemical Society, 27(1), 143-151. Available at: [Link]
-
Kim, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7590. Available at: [Link]
-
Li, Y., et al. (2000). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. Chinese Journal of Chromatography, 18(3), 235-237. (Note: Demonstrates separation of halogenated compounds). Available at: [Link]
-
IISTE (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(1). Available at: [Link]
-
Kulin, S., et al. (2021). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 26(11), 3352. Available at: [Link]
-
Kotra, V., et al. (2013). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 5(4), 301-307. Available at: [Link]
-
Le, C. M., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Available at: [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR, 6(1). Available at: [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2476. Available at: [Link]
-
Sagar, V., et al. (2015). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN PREGABALIN BY HPLC. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]
-
OC-TV. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Available at: [Link]
-
Glowniak, K., & Wierdl, M. (1996). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Journal of Planar Chromatography--Modern TLC, 9(5), 368-371. Available at: [Link]
-
Flieger, J. (2015). Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts. Journal of Chromatographic Science, 53(7), 1141-1151. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available at: [Link]
-
Kormány, R., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International, 36(4), 130-137. Available at: [Link]
-
Gecse, Z., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(23), 5650. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2248. Available at: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Available at: [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Singh, P., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 40, 116182. Available at: [Link]
-
The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 4. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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- 11. orgsyn.org [orgsyn.org]
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- 14. semanticscholar.org [semanticscholar.org]
"6-Chloro-1,2,3,4-tetrahydroquinoxaline" in the synthesis of ASK1 inhibitors
Application Note: Strategic Synthesis & Application of 6-Chloro-1,2,3,4-tetrahydroquinoxaline in ASK1 Inhibitor Development
Executive Summary
Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical therapeutic target for Non-Alcoholic Steatohepatitis (NASH), diabetic kidney disease, and neuroinflammation. While first-generation inhibitors like Selonsertib (GS-4997) utilize specific benzamide/triazole architectures, recent Structure-Activity Relationship (SAR) campaigns have identified quinoxaline and tetrahydroquinoxaline (THQ) motifs as potent ATP-competitive scaffolds.
This guide focuses on the 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) core.[1] This bicyclic heterocycle offers a unique balance of conformational flexibility (saturated ring) and electronic modulation (chloro-substitution), serving as a versatile platform for fragment-based drug design (FBDD). This note details a robust, scalable synthesis protocol that overcomes common dehalogenation pitfalls, validates the compound's purity, and outlines its downstream elaboration into bioactive ASK1 inhibitors.
Biological Context & Mechanism
ASK1 is a MAP3K that activates the p38 and JNK pathways in response to oxidative stress (ROS). In pathological states (e.g., NASH), sustained ASK1 activation drives fibrosis and apoptosis.
-
Inhibitor Design: Effective inhibitors must occupy the ATP-binding pocket. The secondary amine of the THQ core often acts as a hydrogen bond donor to the hinge region (e.g., Val757 in ASK1), while the 6-chloro substituent fills the hydrophobic back-pocket or serves as a vector for extending into the solvent-exposed region.
Figure 1: ASK1 Signaling Pathway & Inhibition Logic
Caption: The ASK1 signaling cascade. 6-Cl-THQ derivatives function as ATP-competitive inhibitors, preventing the phosphorylation of downstream MKKs and halting fibrotic signaling.
Chemical Synthesis Strategy
The synthesis of 6-Cl-THQ is non-trivial due to the lability of the aryl-chloride bond under standard reducing conditions. Direct catalytic hydrogenation (H₂/Pd-C) of 6-chloroquinoxaline frequently leads to dehalogenation , yielding the unsubstituted tetrahydroquinoxaline.
Recommended Route: Stepwise condensation followed by hydride reduction . This method preserves the halogen handle essential for late-stage functionalization.
Figure 2: Retrosynthetic Workflow
Caption: Optimized synthetic route avoiding catalytic hydrogenation to prevent dechlorination.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Chloroquinoxaline-2,3-dione
This step constructs the bicyclic core. The use of diethyl oxalate acts as both reagent and solvent, simplifying purification.[2]
-
Reagents: 4-Chloro-1,2-phenylenediamine (1.0 eq), Diethyl oxalate (5.0 eq).
-
Procedure:
-
Charge a round-bottom flask with 4-chloro-1,2-phenylenediamine (e.g., 10.0 g).
-
Add diethyl oxalate (50 mL). The diamine will dissolve upon heating.
-
Reflux the mixture at 150°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool the reaction to room temperature. The product will precipitate as a dark solid.
-
Purification: Filter the precipitate. Wash extensively with ethanol and diethyl ether to remove excess oxalate.
-
Yield: Expect >85% of a grey/black solid.
-
Note: This intermediate is stable and can be stored.
-
Step 2: Selective Reduction to 6-Chloro-1,2,3,4-tetrahydroquinoxaline
CRITICAL: Do NOT use H₂/Pd-C. Use Borane-THF or LiAlH₄. Borane is preferred for milder conditions and cleaner workup.
-
Reagents: 6-Chloro-quinoxaline-2,3-dione (1.0 eq), Borane-THF complex (1M solution, 4.0 eq).
-
Procedure:
-
Suspend the dione (e.g., 5.0 g) in anhydrous THF (50 mL) under Nitrogen/Argon atmosphere.
-
Cool to 0°C in an ice bath.
-
Add BH₃-THF dropwise via addition funnel. Caution: Gas evolution.
-
Allow to warm to room temperature, then reflux for 12–16 hours. The suspension should become a clear solution.
-
Quenching: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted borane. Then add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with 6M NaOH to pH >10. Extract with Ethyl Acetate (3 x 50 mL).
-
Dry organics over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient 9:1 to 7:3).
-
Yield: 60–75% as a pale yellow/off-white solid.
-
Quality Control & Validation (Self-Validating System)
Confirm the structure and ensure no dehalogenation occurred (i.e., verify presence of the Cl atom and saturation of the pyrazine ring).
Table 1: Analytical Specifications for 6-Cl-THQ
| Parameter | Specification | Diagnostic Signal |
| Appearance | Off-white to pale yellow solid | Visual inspection. Darkening indicates oxidation. |
| 1H NMR (CDCl₃) | Aromatic: 3 protons (6.3–6.6 ppm) Aliphatic: 2 multiplets (3.3–3.5 ppm) | Lack of aromatic protons at 8.0+ ppm confirms reduction of pyrazine ring. Integration of 3 aromatic H confirms Cl retention. |
| LC-MS | [M+H]⁺ = 169.05 / 171.05 | Distinctive 3:1 Chlorine isotope pattern. Mass 135 indicates dehalogenation (Failure). |
| Purity | >95% (HPLC, 254 nm) | Single peak. Impurities often include partially reduced dihydro-species. |
NMR Interpretation (400 MHz, CDCl₃):
- 6.51 (dd, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 6.38 (d, 1H, Ar-H) — Characteristic of 1,2,4-trisubstituted benzene.
- 3.40 (m, 2H, N-CH₂), 3.32 (m, 2H, N-CH₂) — Confirms tetrahydro- ring structure.
- 3.80 (br s, 2H, NH) — Exchangeable with D₂O.
Application: Elaboration into ASK1 Inhibitors
Once the 6-Cl-THQ core is synthesized, it serves as the "Head" or "Core" of the inhibitor. Two primary elaboration strategies are employed in ASK1 medicinal chemistry:
-
N-Alkylation/Acylation (Position 1 or 4):
-
The secondary amines are nucleophilic. Reacting with electrophiles (e.g., substituted benzyl halides or heteroaryl chlorides) allows the introduction of the "Tail" group that extends into the solvent front.
-
Example: Reaction with 2-chloropyrimidine derivatives to mimic the bi-aryl structure of known kinase inhibitors.
-
-
Buchwald-Hartwig Coupling (Position 6):
-
The 6-Chloro handle is a pre-installed activation site. Using Pd₂dba₃/XPhos, one can couple amines or boronates to the 6-position.
-
Relevance: This allows the creation of "Type II" inhibitors that stabilize the inactive kinase conformation (DFG-out).
-
Protocol for N-Alkylation (General):
-
Mix 6-Cl-THQ (1 eq), R-Br (1.1 eq), and K₂CO₃ (2 eq) in DMF.
-
Heat to 60°C for 4 hours.
-
Note: Regioselectivity (N1 vs N4) can be controlled by steric bulk of the electrophile or protecting group strategies (e.g., Boc-protection of one amine).
Troubleshooting & Expert Insights
-
Issue: Dehalogenation.
-
Cause: Use of Pd/C or excessive temperature during reduction.
-
Fix: Switch to hydride reduction (BH₃) or use PtO₂ (Adams' catalyst) which is less prone to dehalogenation than Pd.
-
-
Issue: Incomplete Reduction (Dihydro- intermediate).
-
Cause: Insufficient reducing agent or reaction time.
-
Fix: Ensure reflux in Step 2 is maintained for >12 hours. Check LCMS for mass M-2 peaks.
-
-
Issue: Oxidation (Browning).
-
Cause: THQs are electron-rich and prone to air oxidation to quinoxalines or quinone-imines.
-
Fix: Store under Argon at -20°C. Use antioxidants (e.g., BHT) in storage solvents if necessary.
-
References
-
ASK1 Inhibition & Quinoxaline SAR
-
Dione Synthesis Protocol
-
Selective Reduction Methodology
- Title: Highly enantioselective synthesis of both tetrahydroquinoxalines...
- Source: Chemical Science (2014).
-
URL:[Link]
- Title: ASK1 inhibitor compounds and uses thereof (US Patent 10,150,755).
Sources
Application Note: Anticancer Profiling of 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivatives
[1][2]
Introduction & Strategic Rationale
The 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinoxaline counterparts. The saturation of the pyrazine ring imparts specific conformational flexibility, while the C6-chlorine substitution enhances lipophilicity and metabolic stability, often improving cellular permeability and binding affinity to hydrophobic pockets in target proteins.
Recent structure-activity relationship (SAR) studies indicate that 6-Cl-THQ derivatives frequently act as dual-mechanism agents :
-
Microtubule Destabilization: Binding to the colchicine site of tubulin, causing G2/M cell cycle arrest.
-
Kinase Inhibition: Targeting ATP-binding pockets of tyrosine kinases (e.g., VEGFR-2, Src), leading to anti-angiogenic effects.
This guide provides a validated workflow to characterize these specific activities, moving from phenotypic screening to molecular mechanism validation.
Experimental Workflow Overview
The following diagram illustrates the logical progression of assays required to validate the anticancer mechanism of 6-Cl-THQ derivatives.
Figure 1: Decision tree for profiling 6-Cl-THQ derivatives. G2/M arrest typically triggers tubulin assays, while G0/G1 arrest suggests kinase inhibition.
Compound Preparation & Handling[3][4][5][6][7][8][9][10][11]
-
Solubility: 6-Cl-THQ derivatives are generally lipophilic. Dissolve stock solutions in DMSO (Dimethyl Sulfoxide) at 10–50 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Phase 1: Cytotoxicity Screening (SRB Assay)
While MTT is common, the Sulforhodamine B (SRB) assay is recommended for this scaffold because 6-Cl-THQ derivatives may interfere with mitochondrial reductase activity (giving false positives in MTT). SRB measures total protein mass and is more stable.
Protocol Steps:
-
Seeding: Seed cancer cells (e.g., HeLa, HCT116, MCF-7) at
to cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Add serial dilutions of the compound (0.01 µM to 100 µM). Include:
-
Negative Control: 0.1% DMSO.
-
Positive Control:[1] Colchicine (Tubulin binder) or Sunitinib (Kinase inhibitor).
-
-
Fixation: After 48–72h, fix cells with cold 10% (w/v) Trichloroacetic Acid (TCA) for 1 hour at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% (w/v) SRB in 1% acetic acid for 15 min.
-
Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).
-
Read: Measure absorbance at 510 nm .
Data Analysis:
Calculate % Growth Inhibition and
| Parameter | High Potency | Moderate Potency | Low Potency |
| IC50 Value | < 1 µM | 1 – 10 µM | > 10 µM |
Phase 2: Cell Cycle Kinetics (Flow Cytometry)
Since THQ derivatives often target tubulin, they typically cause an accumulation of cells in the G2/M phase (mitotic arrest).
Protocol Steps:
-
Treatment: Treat cells (
cells/dish) with the compound at and the IC50 concentration for 24 hours. -
Harvest: Trypsinize and wash cells with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).
-
Staining:
-
Wash fixed cells with PBS.
-
Resuspend in 500 µL staining buffer containing:
-
Propidium Iodide (PI): 50 µg/mL (DNA stain).
-
RNase A: 100 µg/mL (Degrades RNA to prevent background).
-
-
-
Incubation: 30 min at 37°C in the dark.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.
Interpretation:
-
G2/M Peak Increase: Indicates Tubulin inhibition or DNA damage.
-
Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).
-
G0/G1 Arrest: Indicates Kinase inhibition (e.g., CDK or Growth Factor blockade).
Phase 3: Mechanistic Validation (Tubulin Polymerization)
If Phase 2 shows G2/M arrest, this assay is mandatory . It determines if the compound inhibits the assembly of tubulin into microtubules.
Protocol Steps:
-
Reagents: Use a fluorescence-based Tubulin Polymerization Kit (e.g., Cytoskeleton Inc.).
-
Setup: In a cold 96-well half-area black plate, mix:
-
Purified Tubulin protein (>99% pure).
-
GTP (1 mM).
-
Test Compound (at 10 µM and 50 µM).
-
-
Reaction: Transfer plate to a pre-warmed spectrophotometer (37°C).
-
Kinetics: Measure fluorescence (Ex: 360nm / Em: 450nm) every minute for 60 minutes.
Result Interpretation:
-
Inhibitor (e.g., Colchicine-like): Decrease in
and final fluorescence plateau compared to control. -
Stabilizer (e.g., Taxol-like): Increase in polymerization rate and earlier onset.
-
6-Cl-THQ Expectation: Most derivatives act as inhibitors , flattening the polymerization curve.
Phase 4: Apoptosis Confirmation (Annexin V/PI)
To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (killing), use Annexin V.
Protocol Steps:
-
Treatment: Treat cells for 24–48h at IC50.
-
Staining: Use an Annexin V-FITC / PI kit.
-
Annexin V binds exposed Phosphatidylserine (early apoptosis).
-
PI enters only cells with compromised membranes (late apoptosis/necrosis).
-
-
Analysis:
-
Q1 (Annexin-/PI+): Necrosis (rare for these drugs).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
References
-
Zhang, Y., et al. (2018). "Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link
-
El-Nassan, H. B. (2023). "Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents." Current Topics in Medicinal Chemistry. Link
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen Protocol (SRB Assay)." Link
-
Galal, S. A., et al. (2017). "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." Molecules. Link
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Link
"6-Chloro-1,2,3,4-tetrahydroquinoxaline" in anti-inflammatory drug discovery
Application Note: 6-Chloro-1,2,3,4-tetrahydroquinoxaline as a Scaffold in Anti-Inflammatory Drug Discovery
Executive Summary
This guide details the experimental application of 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) , a privileged heterocyclic scaffold in medicinal chemistry. While quinoxalines are historically known for anti-infective properties, the reduced tetrahydroquinoxaline (THQ) core has emerged as a potent pharmacophore for modulating inflammatory signaling pathways, specifically NF-κB and p38 MAPK .
The 6-chloro substituent is critical: it enhances lipophilicity (LogP) for membrane permeability and blocks metabolic oxidation at the C6 position, significantly improving the half-life compared to the unsubstituted parent molecule. This note provides validated protocols for its synthesis, stabilization against oxidative degradation, and biological evaluation in macrophage inflammation models.
Chemical Biology & Stability
Compound Identity:
-
IUPAC Name: 6-Chloro-1,2,3,4-tetrahydroquinoxaline[1][2][3][4][5]
-
Key Liability: Oxidation.[7][8][9][10] The electron-rich diamine core is susceptible to air-oxidation, reverting to the aromatic quinoxaline or forming dihydro-intermediates.
Handling Protocol (Critical):
-
Storage: Store as the dihydrochloride salt (2HCl) . The free base is an oil/low-melting solid that oxidizes rapidly in air (turning brown/black). The salt form is stable at -20°C for >12 months.
-
Solubilization: For biological assays, dissolve the salt in DMSO (up to 50 mM). Avoid aqueous stock solutions; prepare fresh in media immediately prior to use.
-
Antioxidants: In long-term incubations (>24h), supplementing media with 50 µM Ascorbic Acid can prevent non-enzymatic oxidation of the scaffold, ensuring the observed effect is due to the THQ core.
Experimental Protocols
Protocol A: Synthesis via Selective Reduction
Rationale: Standard hydrogenation (H₂/Pd-C) often causes dehalogenation (loss of the Cl atom). We utilize a selective chemical reduction using Sodium Cyanoborohydride or a Platinum-catalyzed route to preserve the halogen.
Workflow Diagram:
Figure 1: Selective reduction workflow preserving the C-6 Chlorine atom.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 6-chloroquinoxaline in Methanol (10 mL) and Glacial Acetic Acid (2 mL).
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq) portion-wise over 30 minutes. Note: NaCNBH₃ is preferred over NaBH₄ to prevent over-reduction or side reactions.
-
Reaction: Stir at Room Temperature (RT) for 3-4 hours. Monitor by TLC (the fluorescent quinoxaline spot will disappear; the THQ product is often non-fluorescent and stains with Ninhydrin).
-
Workup: Quench with water. Basify carefully with 1M NaOH to pH ~9. Extract 3x with Dichloromethane (DCM).
-
Stabilization: Dry organics over Na₂SO₄. Filter. Add 4M HCl in Dioxane dropwise to the filtrate immediately to precipitate the stable dihydrochloride salt. Filter and dry under vacuum.[2]
Protocol B: In Vitro Anti-Inflammatory Screening
Model: LPS-induced RAW 264.7 Macrophage Inflammation.
Experimental Logic: LPS triggers TLR4, activating the NF-κB cascade. A potent 6-Cl-THQ derivative should inhibit the release of Nitric Oxide (NO) and cytokines (TNF-α) without causing cytotoxicity.
Data Table: Representative Potency Ranges (Reference Values)
| Compound | IC₅₀ (NO Inhibition) | IC₅₀ (TNF-α) | CC₅₀ (Cytotoxicity) | Selectivity Index (SI) |
|---|---|---|---|---|
| 6-Cl-THQ (Lead) | 8.5 - 12.0 µM | 15.0 - 20.0 µM | > 100 µM | > 8.3 |
| Quinoxaline (Parent) | > 100 µM | > 100 µM | > 200 µM | N/A |
| Indomethacin (Ctrl) | 25.0 µM | N/A | > 100 µM | > 4 |
| Dexamethasone (Ctrl)| 0.01 µM | 0.05 µM | > 100 µM | > 1000 |
Procedure:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with 6-Cl-THQ (concentrations: 1, 5, 10, 25, 50 µM) for 1 hour prior to induction.
-
Control: Vehicle (0.1% DMSO).
-
-
Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to final conc. of 1 µg/mL. Incubate 24h.
-
Readout 1 (NO): Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent A + 50 µL Griess Reagent B. Read Absorbance at 540 nm.
-
Readout 2 (Viability): Add MTT or CCK-8 reagent to the remaining cells to ensure decreased NO is not due to cell death.
Mechanism of Action (MOA)
The anti-inflammatory activity of 6-Cl-THQ is attributed to the suppression of the NF-κB signaling pathway . Specifically, the scaffold interferes with the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit.
Signaling Pathway Diagram:
Figure 2: Putative Mechanism of Action. 6-Cl-THQ modulates the IKK/NF-κB axis, preventing transcriptional activation of inflammatory mediators.
Validation Protocol (Western Blot):
-
Lysate Prep: Treat cells with 6-Cl-THQ (20 µM) + LPS for 30, 60, and 120 mins.
-
Fractionation: Separate Cytosolic vs. Nuclear fractions to prove inhibition of translocation.
-
Targets:
-
p-p65 (Ser536): Should decrease with treatment.
-
IκBα: Should not degrade in treated cells (band remains visible) compared to LPS-only control (band disappears).
-
Loading Controls:
-Actin (Cytosol), Lamin B1 (Nucleus).
-
References
-
Synthetic Methods & Quinoxaline Pharmacology: Anjali, Kamboj P, Amir M. "Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties." Mini Rev Med Chem. 2025;25(2):138-162.
-
Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline (Precursor Reduction): Freyer, A. J., et al.[4] "A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists." Molecules.[2][4][6][7][8][9][10][11][12][13][14] 1996.[2] (Describes 6-chloro precursors and reduction logic).
-
Biological Evaluation (Aminoalcohol Quinoxalines): Vieira, F., et al. "Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules." Braz J Pharm Sci. 2023.
-
Oxidative Stability of Tetrahydroquinoxalines: Wang, Y., et al. "Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones." Green Chemistry. 2019. (Highlights the oxidation liability of the THQ core).
-
Commercial Availability & Properties: Sigma-Aldrich Product Entry. "6-Chloro-1,2,3,4-tetrahydro-quinoxaline (CAS 73855-45-5)."[1][3][6]
Sources
- 1. 73855-45-5 CAS MSDS (6-Chloro-1,2,3,4-tetrahydro-quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. mdpi.org [mdpi.org]
- 3. 6-Chloro-1,2,3,4-tetrahydro-quinoxaline CAS#: 73855-45-5 [m.chemicalbook.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: In Vitro Pharmacological Profiling of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Executive Summary & Scientific Rationale
The compound 6-Chloro-1,2,3,4-tetrahydroquinoxaline represents a "privileged scaffold" in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. Its structural congeners, such as WAY-163909 and Lorcaserin , have validated the tetrahydroquinoxaline and tetrahydroquinoline cores as potent 5-HT2C receptor agonists . These receptors are critical targets for treating obesity, schizophrenia, and substance abuse disorders.
The addition of the chlorine atom at the C6 position is a strategic medicinal chemistry modification. Halogenation in this position typically serves two purposes:
-
Metabolic Blocking: It obstructs oxidation at a metabolically vulnerable site (para to the nitrogen), potentially extending half-life (
). -
Electronic Modulation: The electron-withdrawing nature of chlorine can influence the basicity of the quinoxaline nitrogens, altering binding affinity to the aspartate residue in the GPCR binding pocket.
This guide details the development of a robust in vitro assay cascade to validate this compound's efficacy as a 5-HT2C agonist and assess its metabolic stability.
Assay Strategy: The "Why" and "How"
To rigorously evaluate 6-Chloro-1,2,3,4-tetrahydroquinoxaline, we must move beyond simple binding assays to functional readouts. 5-HT2C is a G
The Critical Path
-
Primary Screen (Functional): FLIPR Calcium Flux Assay. Why? High-throughput detection of agonism.
-
Selectivity Counter-Screen: 5-HT2A Assay. Why? 5-HT2A agonism is associated with hallucinogenic effects. A viable drug candidate must show >100-fold selectivity for 2C over 2A.
-
ADME Profiling: Microsomal Stability. Why? To verify if the 6-chloro substitution successfully mitigates oxidative metabolism compared to the non-halogenated parent.
Visualizing the Mechanism of Action[1]
The following diagram illustrates the signal transduction pathway activated by 6-Chloro-1,2,3,4-tetrahydroquinoxaline upon binding to the 5-HT2C receptor, forming the basis of our Calcium Flux Assay.
Caption: Signal transduction pathway for 5-HT2C agonism leading to calcium mobilization, the basis for the FLIPR assay.
Protocol 1: Calcium Mobilization Assay (Functional Agonism)
Objective: Determine the EC50 of 6-Chloro-1,2,3,4-tetrahydroquinoxaline at the 5-HT2C receptor.
Materials
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).
-
Reagents:
-
Fluo-4 Direct™ Calcium Assay Kit (or equivalent).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Probenecid: 2.5 mM (Critical: Inhibits anion transport to prevent dye leakage).
-
-
Compound Stock: 10 mM in 100% DMSO.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest CHO-5HT2C cells using Accutase (gentler than trypsin to preserve receptors).
-
Seed 50,000 cells/well in a black-wall, clear-bottom 96-well plate.
-
Incubate 24 hours at 37°C/5% CO2. Confluence should reach ~90%.
-
-
Dye Loading (The Critical Step):
-
Remove culture media.
-
Add 100 µL of Fluo-4 Loading Solution containing 2.5 mM Probenecid.
-
Note: Do not wash cells after dye addition.
-
Incubate: 30 mins at 37°C, followed by 30 mins at Room Temperature (RT). Why? RT equilibration minimizes thermal artifacts during the read.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of 6-Chloro-1,2,3,4-tetrahydroquinoxaline in Assay Buffer (0.1 nM to 10 µM final).
-
Ensure final DMSO concentration is <0.5% to avoid non-specific calcium flux.
-
-
Data Acquisition (FLIPR/FlexStation):
-
Baseline Read: 10 seconds (excitation 494 nm, emission 516 nm).
-
Injection: Add 20 µL of compound (5x concentrate) automatically.
-
Response Read: Measure fluorescence every 1.5 seconds for 180 seconds.
-
-
Validation:
-
Positive Control: Serotonin (5-HT) or Lorcaserin (expected EC50 ~1-10 nM).
-
Negative Control: Buffer + DMSO only.
-
Protocol 2: Microsomal Stability (ADME)
Objective: Assess if the 6-chloro substitution confers metabolic stability against CYP450-mediated oxidation.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Internal Standard: Tolbutamide or Propranolol.
Step-by-Step Methodology
-
Reaction Mix:
-
Dilute compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Add HLM (final concentration 0.5 mg/mL).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH cofactor to start the reaction.
-
Total reaction volume: 100 µL.
-
-
Sampling:
-
At T=0, 5, 15, 30, and 60 minutes, remove 15 µL aliquots.
-
Immediately quench in 150 µL ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
Centrifuge quenched samples (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion).
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time.
-
Slope (
) determines intrinsic clearance ( ).
-
Data Interpretation & Expected Results
The following table outlines how to interpret the data for 6-Chloro-1,2,3,4-tetrahydroquinoxaline relative to reference standards.
| Parameter | Metric | "Good" Candidate Profile | "Poor" Candidate Profile |
| Potency (5-HT2C) | EC50 | < 50 nM | > 1 µM |
| Efficacy | Emax | > 80% (Full Agonist) | < 30% (Weak Partial) |
| Selectivity | 2C vs 2A Ratio | > 100-fold | < 10-fold (Hallucinogenic risk) |
| Metabolic Stability | > 60 mins | < 15 mins |
Troubleshooting Guide
-
High Background Fluorescence: Usually caused by poor washing or lack of Probenecid. Ensure Probenecid is fresh.
-
No Response: Check cell surface expression of 5-HT2C. This receptor undergoes RNA editing which can lower affinity; ensure you are using the unedited (INI) isoform for screening.
-
Precipitation: 6-Chloro-1,2,3,4-tetrahydroquinoxaline is lipophilic. If precipitation occurs in buffer, include 0.01% Pluronic F-127.
References
-
5-HT2C Agonist Discovery: Development of Tetrahydroquinoline and Tetrahydroquinoxaline Scaffolds as Selective 5-HT2C Agonists. (e.g., WAY-163909).
-
Source: (General reference for scaffold class).
-
-
Quinoxaline Biological Activity:Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline and Quinoxaline Analogs.
-
Source:
-
-
Assay Methodology:Measurement of Intracellular Calcium in GPCR Drug Discovery.
-
Source:
-
-
Metabolic Stability Protocols:In Vitro Methods for Assessing CYP450 Metabolism.
-
Source:
-
(Note: Specific "6-Chloro" derivatives are often proprietary intermediates; the protocols above are derived from standard industry practices for this specific chemical class.)
Application Notes & Protocols: 6-Chloro-1,2,3,4-tetrahydroquinoxaline as a Chemical Probe for Target Identification
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Proteomic Targets of Bioactive Small Molecules
The identification of a small molecule's cellular protein targets is a critical step in drug discovery and chemical biology.[1][2] This process, known as target deconvolution, illuminates the mechanism of action, rationalizes observed phenotypes, and can reveal potential off-target effects or new therapeutic opportunities.[1] 6-Chloro-1,2,3,4-tetrahydroquinoxaline belongs to the quinoxaline class of heterocyclic compounds, a scaffold known to possess a wide spectrum of biological activities, including potential anticancer and protein kinase inhibitory properties.[3][4] However, for many such bioactive molecules, the precise protein interactions responsible for their effects remain unknown.
This guide provides a comprehensive framework for transforming 6-Chloro-1,2,3,4-tetrahydroquinoxaline from a bioactive "hit" compound into a functional chemical probe for unbiased target identification. We will detail the principles of probe design, provide step-by-step protocols for affinity-based protein profiling (AfBPP), and outline the subsequent quantitative proteomic and target validation workflows.[5][6][7] The ultimate goal is to generate a high-confidence list of protein targets, thereby paving the way for mechanistic studies and further therapeutic development.
The Principle of Affinity-Based Chemical Proteomics
The core strategy of affinity-based protein profiling is to use a modified version of the small molecule of interest—the "chemical probe"—to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[5] This is achieved by functionalizing the parent compound with two key moieties:
-
An Affinity Tag: A reporter molecule, most commonly biotin, that allows for the selective enrichment of the probe and its bound proteins. The biotin-avidin interaction is one of the strongest non-covalent bonds known in nature, making it ideal for purification.[8][9]
-
A Linker: A chemically stable spacer that connects the parent molecule to the affinity tag. The linker's length and composition are critical to minimize steric hindrance, ensuring that the probe retains its ability to bind to its native targets.[8]
Once the probe is synthesized, it is incubated with a cell lysate, allowing it to bind to its protein targets. The entire probe-protein complex is then captured on an affinity matrix (e.g., streptavidin-coated beads). After stringent washing to remove non-specific binders, the enriched proteins are identified using mass spectrometry.
To distinguish true interactors from background noise, a crucial control is employed: a competition experiment where the lysate is co-incubated with the probe and an excess of the original, unmodified parent compound. True targets will preferentially bind to the parent compound, leading to a significant reduction in their enrichment by the probe. This quantitative difference, measured by mass spectrometry, is the key to identifying high-confidence targets.[10]
Figure 1. Overall workflow for target identification using an affinity-based chemical probe.
Chemical Probe Design and Synthesis
The successful synthesis of a functional probe is paramount. The key is to identify a position on the 6-Chloro-1,2,3,4-tetrahydroquinoxaline scaffold where a linker and biotin can be attached without disrupting the key interactions with its protein targets.
Design Considerations
-
Attachment Point: The tetrahydroquinoxaline scaffold has two secondary amine positions (N1 and N4). These are often ideal points for functionalization.[11] Based on synthetic accessibility, we propose derivatization at the N1 or N4 position. A structure-activity relationship (SAR) study would ideally inform this choice, but in its absence, derivatizing away from the core pharmacophore is a sound strategy.
-
Linker: A flexible polyethylene glycol (PEG) or alkyl chain linker is recommended. A linker of sufficient length (e.g., 10-15 atoms) helps to extend the biotin moiety away from the core molecule, reducing the chance of steric clash with the target protein and ensuring accessibility to the deep biotin-binding pocket of streptavidin.[8]
-
Negative Control: A robust negative control is essential for validating results.[1] This should be a molecule structurally very similar to the active probe but lacking the key activity of the parent compound.[12] If the pharmacophore is known, a single modification there (e.g., removing the chloro group or altering a key substituent) can create an inactive analog. This control helps to identify proteins that bind non-specifically to the general scaffold rather than through a specific, activity-related interaction.[12][13]
Proposed Synthetic Scheme
Here, we propose a synthetic route to create a biotinylated probe (Probe-1) and a corresponding negative control from the parent compound. This involves a standard acylation reaction to attach a linker terminated with a reactive group (e.g., an NHS ester) which can then be coupled to biotin.
Figure 2. Conceptual design of the affinity probe and negative control.
Experimental Protocols
CAUTION: Handle all chemical reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Affinity Pull-down from Cell Lysate
This protocol describes the enrichment of target proteins from a total cell lysate using the biotinylated chemical probe.
Materials:
-
Cells of interest (e.g., HCT116, HepG2)[4]
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.
-
Biotinylated Probe (Probe-1) and Negative Control Probe (Control-1) (10 mM stock in DMSO)
-
Parent Compound (10 mM stock in DMSO)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: Lysis Buffer
-
Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 500 mM NaCl
-
Wash Buffer 3: 50 mM Tris-HCl pH 7.4
-
Protein LoBind tubes
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (proteome) to a new pre-chilled tube. Determine protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Prepare three experimental conditions in separate Protein LoBind tubes:
-
Condition A (Probe): 1 mg of cell lysate + Probe-1 to a final concentration of 10 µM.
-
Condition B (Competition): 1 mg of cell lysate + 100-fold excess of Parent Compound (1 mM). Incubate for 1 hour at 4°C on a rotator. Then, add Probe-1 to a final concentration of 10 µM.
-
Condition C (Negative Control): 1 mg of cell lysate + Control-1 to a final concentration of 10 µM.
-
-
Adjust the volume of all tubes to be equal with Lysis Buffer.
-
Incubate all samples for 2-4 hours at 4°C on a rotator.
-
-
Bead Preparation and Protein Enrichment:
-
While samples are incubating, wash streptavidin magnetic beads. For each sample, use 50 µL of bead slurry.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer.
-
After the final wash, resuspend the beads in 50 µL of Lysis Buffer per sample.
-
Add the pre-washed beads to each lysate sample from Step 2.
-
Incubate for 1 hour at 4°C on a rotator.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially as follows, using 1 mL of buffer for each wash and rotating for 5 minutes at 4°C for each:
-
3 washes with Wash Buffer 1.
-
2 washes with Wash Buffer 2.
-
2 washes with Wash Buffer 3.
-
-
After the final wash, carefully remove all supernatant. The beads are now ready for on-bead digestion.
-
Protocol 2: On-Bead Tryptic Digestion for Mass Spectrometry
This protocol prepares the captured proteins for analysis by LC-MS/MS directly on the beads, which minimizes sample loss.[14][15][16][17]
Materials:
-
Protein-bound beads from Protocol 4.1
-
Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid (FA)
Procedure:
-
Reduction and Alkylation:
-
Add 50 µL of Reduction Buffer to the beads. Incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add 50 µL of Alkylation Buffer. Incubate for 20 minutes in the dark at room temperature.
-
-
Digestion:
-
Wash the beads twice with 500 µL of 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Add trypsin to a final enzyme:protein ratio of 1:50 (a pilot experiment without digestion can be run on SDS-PAGE to estimate total protein amount, or assume ~5-10 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
The next day, centrifuge the tubes briefly. Place on a magnetic rack and transfer the supernatant containing the peptides to a new Protein LoBind tube.
-
Add 50 µL of 50 mM Ammonium Bicarbonate to the beads, vortex briefly, and collect the supernatant again, pooling it with the first collection.
-
Acidify the pooled peptides by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent protocol prior to LC-MS/MS analysis.
-
Quantitative Proteomics and Data Analysis
The desalted peptides are analyzed by high-resolution LC-MS/MS. A label-free quantification (LFQ) approach is typically used.[18] The raw mass spectrometry data is processed using software like MaxQuant or Proteome Discoverer.
Data Interpretation:
-
Protein Identification and Quantification: Proteins are identified from their peptide fragmentation patterns and quantified based on the intensity of their peptide signals across different runs.
-
Identifying High-Confidence Targets: The primary goal is to identify proteins whose abundance is significantly lower in the competition sample (Condition B) compared to the probe-only sample (Condition A).
-
Calculate the ratio of the LFQ intensity (Probe / Competition).
-
Apply statistical analysis (e.g., a t-test) to determine the significance of the change.
-
True targets should show a large, statistically significant fold-change (e.g., >3-fold depletion) in the competition sample.
-
-
Filtering with the Negative Control: The negative control probe (Condition C) helps to eliminate proteins that bind non-specifically to the probe scaffold or linker. Proteins that are highly enriched by both the active probe and the negative control probe are likely non-specific binders and should be deprioritized.
The final output is a table of "hits" prioritized by their fold-change in the competition experiment and their lack of enrichment with the negative control.
| Protein ID | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Competition) | Fold Change (Probe/Comp.) | p-value | LFQ Intensity (Neg. Control) | Status |
| P12345 | KINASE1 | 1.5E+08 | 9.8E+06 | 15.3 | 0.001 | 1.2E+06 | High-Confidence Hit |
| Q67890 | TFAC2 | 8.9E+07 | 1.1E+07 | 8.1 | 0.005 | 9.5E+05 | High-Confidence Hit |
| P98765 | HSP70 | 2.1E+09 | 1.9E+09 | 1.1 | 0.85 | 2.0E+09 | Non-specific Binder |
| R12345 | ACTB | 5.4E+09 | 5.2E+09 | 1.0 | 0.91 | 5.3E+09 | Non-specific Binder |
Table 1. Example data output from a quantitative proteomics experiment for target identification.
Validation of Putative Targets
The list of high-confidence hits from the proteomic screen must be validated through orthogonal methods to confirm a direct interaction.[19]
-
Surface Plasmon Resonance (SPR): This biophysical technique provides quantitative data on binding affinity (KD), and kinetics (kon and koff) by immobilizing the target protein and flowing the small molecule over it.[20]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells. The principle is that a small molecule binding to its target protein stabilizes it against thermal denaturation. This shift in melting temperature can be detected by Western blot or mass spectrometry.[21][22]
Figure 3. Hypothetical signaling pathway modulated by the chemical probe, based on proteomic hits.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background / Many Non-specific Binders | Insufficient washing; Probe concentration too high; "Sticky" probe properties. | Increase number and stringency of washes (e.g., higher salt concentration). Titrate probe concentration down. Include a pre-clearing step with beads alone before adding the probe. |
| No or Few Enriched Proteins | Probe is inactive; Linker interferes with binding; Target is low abundance or weakly interacting. | Confirm parent compound activity in a cell-based assay. Re-synthesize probe with a different linker or attachment point. Increase amount of starting lysate. Consider photo-crosslinking probes for weak interactions. |
| Target proteins do not validate in orthogonal assays | Interaction is indirect (part of a complex); Artifact of the pull-down assay. | Use co-immunoprecipitation to validate complex members. Ensure validation assays are performed with correctly folded, active protein. |
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
-
Chemical probe. (n.d.). In Wikipedia. Retrieved from [Link]
- Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology.
- Dynabead G IP on bead digest protocol for Mass Spectrometry. (n.d.). University of Washington Proteomics Resource.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023).
- Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PubMed Central.
- How to validate small-molecule and protein interactions in cells?. (2017).
- Peptide biotinylation with amine-reactive esters: differential side chain reactivity. (n.d.). PubMed.
- Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanoc
- The Promise and Peril of Chemical Probe Negative Controls. (2021).
- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry.
- Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogen
- Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. (n.d.).
- Biotin Labeling Molecules and Their Biological Applications. (n.d.).
- Negative controls of chemical probes can be misleading. (2020). bioRxiv.
- On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. (n.d.). ChromoTek.
- a) Label‐based chemoproteomic approach via affinity‐based protein... (n.d.).
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). PubMed Central.
- Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (n.d.). PubMed Central.
- Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. (2022). MDPI.
- BAF_Protocol_002 On-Bead Digestion Magnetic Beads) of Proteins in Solution or Provided Already on Beads. (2023). Protocols.io.
- Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024).
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (n.d.). PubMed.
- Biotinylated Primary Amines. (2021).
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (n.d.). Chemical Science (RSC Publishing).
- Negative Controls: A Tool for Detecting Confounding and Bias in Observ
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025).
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023).
- Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. (n.d.). PubMed Central.
- Affinity purification-mass spectrometry (AP-MS). (n.d.). Fiveable.
- On-Bead Digestion (immunoprecipit
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). PubMed Central.
- Identification of small-molecule protein–protein interaction inhibitors for NKG2D. (2023). PNAS.
- On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. (2014).
- Chemical Biotinyl
- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Deriv
- Affinity Purification Mass Spectrometry (AP-MS). (n.d.).
- Methods of probing the interactions between small molecules and disordered proteins. (n.d.). PubMed Central.
-
Activity-based proteomics. (n.d.). In Wikipedia. Retrieved from [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.
- High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI.
- Controls for chemical probes. (n.d.). The Chemical Probes Portal.
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamin
- General synthesis procedure of novel antiproliferative quinoxaline derivatives. (n.d.).
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- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 16. protocols.io [protocols.io]
- 17. uib.no [uib.no]
- 18. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of the 6-Chloro-1,2,3,4-tetrahydroquinoxaline Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Abstract
The quinoxaline motif and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The saturated analogue, 6-chloro-1,2,3,4-tetrahydroquinoxaline, offers a three-dimensional, conformationally flexible scaffold that is highly attractive for modern drug design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure. We present detailed, field-proven protocols for chemical modification, characterization, and subsequent biological evaluation to enable robust structure-activity relationship (SAR) studies, thereby accelerating the identification of novel therapeutic lead compounds.
The 6-Chloro-1,2,3,4-tetrahydroquinoxaline Core: A Strategic Starting Point
The 6-chloro-1,2,3,4-tetrahydroquinoxaline scaffold serves as an ideal starting point for library synthesis. Its key features include:
-
Two Reactive Sites: The secondary amines at the N1 and N4 positions are nucleophilic and readily available for a variety of chemical transformations, allowing for systematic exploration of the chemical space around the core.[4]
-
Structural Rigidity and Flexibility: The fusion of the benzene and dihydropyrazine rings provides a rigid anchor, while the saturated dihydropyrazine ring allows for conformational flexibility, which can be crucial for optimal interaction with biological targets.
-
Electronic Tuning: The electron-withdrawing chlorine atom at the 6-position influences the electronic properties of the aromatic ring and provides an additional vector for modification or for modulating pharmacokinetic properties.
The primary goal is to generate a library of analogues by introducing diverse chemical moieties at the N1 and N4 positions to probe the molecular requirements for biological activity.
Caption: Key diversification points on the core scaffold.
Synthetic Strategies for Library Generation
A successful SAR campaign relies on the efficient synthesis of a chemically diverse library. The nucleophilic nature of the N1 and N4 amines allows for several robust and high-yielding transformations.
Caption: General workflow for library synthesis.
Protocol 1: N-Sulfonylation for the Synthesis of Sulfonamide Derivatives
Sulfonamides are a cornerstone of medicinal chemistry, known for their ability to form strong hydrogen bonds and their metabolic stability. This protocol details a general method for synthesizing N-sulfonyl derivatives of the core scaffold.[4]
Rationale: This reaction introduces a diverse range of aryl or alkyl sulfonyl groups, allowing for the exploration of steric and electronic effects on bioactivity. Triethylamine (TEA) is a non-nucleophilic organic base used to quench the HCl byproduct, while a catalytic amount of DMAP can accelerate the reaction, especially with less reactive sulfonyl chlorides.
Materials:
-
6-Chloro-1,2,3,4-tetrahydroquinoxaline (1.0 equiv)
-
Substituted Sulfonyl Chloride (e.g., TsCl, MsCl, Dansyl chloride) (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)
-
Triethylamine (TEA) (3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve 6-chloro-1,2,3,4-tetrahydroquinoxaline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine and DMAP (if used) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride dropwise or portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide derivative.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds, offering a broader substrate scope than direct alkylation with alkyl halides and avoiding issues with over-alkylation.
Rationale: This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the amine and an aldehyde/ketone, which is then immediately reduced by a mild hydride-donating agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions.
Materials:
-
6-Chloro-1,2,3,4-tetrahydroquinoxaline (1.0 equiv)
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of 6-chloro-1,2,3,4-tetrahydroquinoxaline and the carbonyl compound in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue using flash column chromatography to obtain the desired N-alkylated product.
Characterization and Data Management
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of each synthesized derivative, ensuring the integrity of the subsequent SAR data.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the precise structure of the new molecule, confirming the addition of the new substituent and its location.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) is used for rapid reaction monitoring and purity assessment, while high-resolution (HRMS) provides an accurate mass measurement to confirm the elemental composition.
-
Data Summary: All synthesized compounds should be cataloged with their structure, synthetic route, and analytical data. A summary table is crucial for tracking the library.
Table 1: Example Library of 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivatives
| Compound ID | R¹ Substituent | R⁴ Substituent | Molecular Formula | MW ( g/mol ) | Biological Activity IC₅₀ (µM) |
| Core | -H | -H | C₈H₉ClN₂ | 168.62 | > 100 |
| DER-01 | -SO₂-Ph | -H | C₁₄H₁₃ClN₂O₂S | 324.78 | Data Point |
| DER-02 | -CH₂-Ph | -H | C₁₅H₁₅ClN₂ | 258.75 | Data Point |
| DER-03 | -SO₂-Ph | -SO₂-Ph | C₂₀H₁₇ClN₂O₄S₂ | 476.94 | Data Point |
| DER-04 | -CH₂-Ph | -CH₂-Ph | C₂₂H₂₁ClN₂ | 348.87 | Data Point |
Designing and Implementing an SAR Study
The SAR process is an iterative cycle of design, synthesis, biological testing, and data analysis. The goal is to build a clear picture of how structural modifications translate into changes in potency, selectivity, and other desirable properties.
Caption: The iterative cycle of a SAR study.
Protocol 3: Example Biological Screen - Antiproliferative MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for potential anticancer agents.[4]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer Cell Line (e.g., HT-29, MCF-7)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
Synthesized Derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or isopropanol with 0.04 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion
The 6-chloro-1,2,3,4-tetrahydroquinoxaline scaffold is a highly tractable starting point for medicinal chemistry campaigns. The synthetic protocols and strategic framework outlined in this application note provide a robust system for generating diverse chemical libraries and conducting systematic SAR studies. By correlating specific structural modifications with biological outcomes, research teams can efficiently identify key pharmacophoric features and accelerate the journey from a chemical scaffold to a promising drug candidate.
References
-
Vicini, P., et al. (2002). Synthesis and antiproliferative activity of 2,3-disubstituted-6(5)-amino-7-chloro-quinoxalines. Bioorganic & Medicinal Chemistry Letters, 12(1), 101-104. [Link]
-
Hui, X., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2246-2260. [Link]
-
Saeed, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]
-
Zayed, M. F., et al. (2020). An overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]
-
Hassan, A. S., et al. (2018). Design, synthesis and structure–activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic Chemistry, 76, 322-333. [Link]
-
Refaat, H. M. (2010). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 28(10), 1093-1098. [Link]
-
Asif, M. (2015). A review on the synthesis, reactions and pharmacological properties of quinoxaline, quinoxaline-2-one and quinoxaline-2,3-dione. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
The following technical support guide is structured to address the specific challenges in synthesizing and stabilizing 6-Chloro-1,2,3,4-tetrahydroquinoxaline . It prioritizes the most critical failure modes: dehalogenation (loss of the chlorine atom) and oxidative instability.
Ticket Category: Heterocyclic Synthesis & Stabilization Target Molecule: 6-Chloro-1,2,3,4-tetrahydroquinoxaline (CAS: 73855-45-5)
Executive Summary
The reduction of 6-chloroquinoxaline to its tetrahydro- derivative presents a classic chemoselectivity challenge. The primary failure mode is hydrodechlorination (stripping the chlorine atom), which occurs readily under standard catalytic hydrogenation conditions. The secondary failure mode is oxidative reversion , where the electron-rich tetrahydroquinoxaline ring oxidizes back to the aromatic form upon exposure to air.
This guide provides a validated protocol using Sodium Borohydride (NaBH₄) in Acetic Acid , which avoids dehalogenation, and details a salt-formation strategy to ensure long-term stability.
Module 1: The "Disappearing Halogen" (Dehalogenation)
User Report: "I performed a standard hydrogenation (H₂/Pd-C) on 6-chloroquinoxaline. The reaction went to completion, but the mass spec shows a product mass of 134.2 (M-34). The chlorine is gone."
Diagnosis
You have experienced Hydrodechlorination . Palladium on Carbon (Pd/C) is an excellent catalyst for reducing aryl chlorides to arenes, especially in the presence of hydrogen gas. This side reaction often competes with or proceeds faster than the ring reduction.
Resolution: The NaBH₄/AcOH Protocol
To retain the chlorine atom, you must switch from a heterogeneous transition-metal catalyst to a hydride donor system that is chemoselective for imines over aryl halides.
Recommended Protocol:
-
Dissolution: Dissolve 6-chloroquinoxaline (1.0 eq) in Glacial Acetic Acid (AcOH).
-
Note: AcOH acts as both solvent and activator, protonating the quinoxaline nitrogens to form the iminium species, which are susceptible to hydride attack.
-
-
Reduction: Cool to 0–10°C. Add Sodium Borohydride (NaBH₄) (approx. 5–7 eq) portion-wise.
-
Caution: This generates hydrogen gas and heat. Add slowly.
-
-
Workup: Once TLC indicates consumption of starting material, quench with water. Basify carefully with NaOH or Na₂CO₃ to pH > 10. Extract with Ethyl Acetate or DCM.
Why this works: Borohydrides generally do not reduce aryl chlorides in the absence of transition metal catalysts (like Pd or Ni). The acetic acid activates the heterocyclic ring for reduction without activating the C-Cl bond for cleavage.
Visualization: Reduction Pathways
Caption: Comparison of catalytic hydrogenation (Red path, causing dehalogenation) vs. borohydride reduction (Green path, preserving the halogen).
Module 2: Oxidative Instability (The "Browning" Effect)
User Report: "My product was a white solid after the column. Two days later, it turned into a brown oil/gum on the bench."
Diagnosis
Tetrahydroquinoxalines are electron-rich cyclic diamines (specifically, p-phenylenediamine derivatives). They are highly susceptible to oxidative dehydrogenation (aromatization) by atmospheric oxygen. The brown color indicates the formation of radical cations, quinoidal species, or polymerization products.
Resolution: Salt Stabilization
Never store the free base. You must convert the amine to its hydrochloride (or oxalate) salt immediately after isolation. The protonation of the nitrogens pulls electron density from the ring, significantly raising the oxidation potential and stabilizing the molecule.
Stabilization Protocol:
-
Isolate Free Base: Perform your extraction and dry the organic layer (Na₂SO₄).
-
Salt Formation: While still in solution (e.g., Ethyl Acetate or Ethanol), add 4M HCl in Dioxane (or bubbling HCl gas) dropwise at 0°C.
-
Precipitation: The dihydrochloride salt (6-Cl-THQ • 2HCl) should precipitate immediately as a stable, white/off-white solid.
-
Filtration: Filter and wash with cold ether.
-
Storage: Store under Argon/Nitrogen at -20°C.
Visualization: Stability Workflow
Caption: The free base is kinetically unstable in air. Protonation (Salt Formation) prevents electron loss and aromatization.
Module 3: Troubleshooting FAQ
Q1: Can I use Platinum (Pt/C) instead of Pd/C if I want to use Hydrogen gas?
Answer: Yes, but with caution. Platinum is generally less active toward aryl chloride hydrogenolysis than Palladium. However, "less active" does not mean "inactive." If you must use hydrogenation (e.g., for scale-up where NaBH₄ is too exothermic), use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur acts as a poison that specifically inhibits the hydrogenolysis of the C-Cl bond while allowing ring reduction.
Q2: I see a small impurity at M+2 (Mass 170.6). Is this a side reaction?
Answer: No, this is likely the Chlorine-37 isotope . Chlorine exists naturally as roughly 75% ³⁵Cl and 25% ³⁷Cl. A mass spectrum of a mono-chloro compound must show a 3:1 ratio of M and M+2 peaks. If the M+2 peak is absent, you have lost your chlorine.
Q3: What about regioselectivity? Do I get the 5-chloro isomer?
Answer: This depends entirely on your starting material.
-
Starting from 6-chloroquinoxaline: You will obtain exclusively 6-chloro-1,2,3,4-tetrahydroquinoxaline.
-
Starting from 4-chloro-1,2-phenylenediamine + Glyoxal: This condensation typically yields 6-chloroquinoxaline. Note that in the unsubstituted tetrahydro- form, the 6-chloro and 7-chloro positions are chemically equivalent due to the plane of symmetry (unless chiral substitution is introduced at N1/N4).
-
Impurity Alert: If your starting diamine contained 3-chloro-1,2-phenylenediamine, you will generate the 5-chloro isomer, which is difficult to separate. Ensure the purity of your diamine precursor.
Quantitative Data: Reagent Selection Matrix
| Reducing Agent | Reaction Type | Risk of Dehalogenation | Reaction Rate | Recommended? |
| H₂ / Pd-C | Heterogeneous Cat. | High (Critical Failure) | Fast | NO |
| H₂ / Pt-C | Heterogeneous Cat. | Moderate | Fast | Caution |
| H₂ / Pt(S)-C | Heterogeneous Cat. | Low | Moderate | Yes (Scale-up) |
| NaBH₄ / AcOH | Hydride Donor | Negligible | Fast | YES (Lab Scale) |
| Sn / HCl | Dissolving Metal | Low | Slow / Messy | No |
References
-
Reduction of Quinoxalines using NaBH4/Acid
-
Dehalogenation Risks in Hydrogenation
- Title: "Catalytic Hydrodechlorin
- Source:Chemical Reviews, 2004.
- Context: Detailed review of why Pd catalysts strip chlorine
-
Link:
-
Synthesis and Stability of Tetrahydroquinoxalines
- Title: "Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
Source:American Journal of Organic Chemistry, 2015.[2]
- Context: General synthesis routes including condensation and reduction, highlighting the stability profiles of the deriv
-
Link:
Sources
Technical Support Center: Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
6-Chloro-1,2,3,4-tetrahydroquinoxaline is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the development of various therapeutic agents. Achieving a high yield of this compound requires careful control of reaction conditions and a thorough understanding of the potential side reactions. This guide will walk you through the common synthetic routes, address potential challenges, and provide actionable solutions to maximize your success.
The synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline can be broadly approached via two primary strategies, each with its own set of advantages and potential pitfalls.
"6-Chloro-1,2,3,4-tetrahydroquinoxaline" stability and degradation pathways
A Guide to Stability, Degradation, and Experimental Best Practices
Welcome to the technical support center for 6-Chloro-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures, including chlorinated aromatic compounds and tetrahydroquinoxaline derivatives, to provide a scientifically grounded resource.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
Q1: What are the primary stability concerns for 6-Chloro-1,2,3,4-tetrahydroquinoxaline?
A1: The main stability concerns for 6-Chloro-1,2,3,4-tetrahydroquinoxaline stem from its hybrid structure: a chlorinated aromatic ring and a saturated heterocyclic amine ring. Potential degradation pathways include:
-
Hydrolysis: The chloro-substituent on the aromatic ring may undergo hydrolysis under certain pH and temperature conditions, replacing the chlorine atom with a hydroxyl group.[4]
-
Photodegradation: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to light, potentially leading to dechlorination or other complex reactions.[5][6]
-
Thermal Degradation: Like many organic molecules, excessive heat can lead to decomposition. Nitrogen-rich heterocyclic compounds can undergo complex thermal degradation pathways.[7][8][9][10]
Q2: How does pH affect the stability of 6-Chloro-1,2,3,4-tetrahydroquinoxaline?
A2: The pH of solutions can significantly impact the stability of this compound.
-
Acidic Conditions: In acidic media, the nitrogen atoms of the tetrahydroquinoxaline ring can be protonated. This may increase the compound's solubility in aqueous solutions but can also make the chloro group more susceptible to hydrolysis.
-
Basic Conditions: Strongly basic conditions can promote the hydrolysis of the chloro-substituent to a hydroxyl group.[4] The free-base form of the amine may also be more prone to oxidation.
Q3: What are the ideal storage conditions for 6-Chloro-1,2,3,4-tetrahydroquinoxaline?
A3: To ensure maximum stability, 6-Chloro-1,2,3,4-tetrahydroquinoxaline should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If solutions are necessary, they should be prepared fresh and used promptly. For short-term storage of solutions, use aprotic solvents and protect from light.
Q4: Are there any visual indicators of degradation?
A4: Yes, visual changes can indicate degradation. These may include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless or pale-yellow solid or solution can signify the formation of degradation products, particularly colored oxidized species.
-
Precipitation: The formation of a precipitate in a solution may indicate the formation of less soluble degradation products.
Q.5: Which analytical techniques are best suited for monitoring the stability of 6-Chloro-1,2,3,4-tetrahydroquinoxaline?
A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its potential degradation products.[11] For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected peaks in chromatogram after short-term storage of a solution. | Oxidation of the tetrahydroquinoxaline ring to 6-chloroquinoxaline. | 1. Prepare solutions fresh: Avoid storing solutions for extended periods. 2. Use deoxygenated solvents: Purge solvents with nitrogen or argon before use to minimize dissolved oxygen. 3. Store solutions under an inert atmosphere: Headspace the vial with an inert gas. 4. Add antioxidants (with caution): For some applications, the addition of a small amount of an antioxidant like BHT could be considered, but its compatibility with downstream reactions must be verified. |
| Loss of parent compound and appearance of a more polar peak in LC-MS analysis, especially in protic or aqueous solvents. | Hydrolysis of the chloro group to a hydroxyl group. | 1. Use aprotic solvents: If the experimental conditions allow, switch to solvents like acetonitrile, THF, or dichloromethane. 2. Control pH: Buffer the solution to a neutral or slightly acidic pH if aqueous media are required. Avoid strongly acidic or basic conditions. 3. Lower the temperature: Hydrolysis reactions are often accelerated by heat. |
| Reaction mixture darkens or shows multiple new spots on TLC after exposure to ambient light. | Photodegradation. | 1. Protect from light: Conduct experiments in amber glassware or cover glassware with aluminum foil. 2. Work in a dimly lit area: Minimize exposure to direct laboratory lighting. |
| Inconsistent results or loss of activity in biological assays. | Degradation of the compound in the assay medium. | 1. Assess compound stability in the assay buffer: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Prepare stock solutions in appropriate solvents: Use DMSO or another suitable aprotic solvent for stock solutions and minimize the final concentration of the organic solvent in the aqueous assay buffer. |
III. Potential Degradation Pathways
Understanding the potential degradation pathways of 6-Chloro-1,2,3,4-tetrahydroquinoxaline is essential for designing stable formulations and interpreting stability data. The following pathways are proposed based on the chemical properties of the tetrahydroquinoxaline core and the chloro-aromatic moiety.
A. Oxidative Degradation
Caption: Oxidative degradation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
B. Hydrolytic Degradation
The chloro group attached to the aromatic ring can undergo nucleophilic substitution by water (hydrolysis) to form 6-Hydroxy-1,2,3,4-tetrahydroquinoxaline. This reaction can be catalyzed by acidic or basic conditions.
Caption: Hydrolytic degradation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
C. Photolytic Degradation
Exposure to ultraviolet or visible light can induce the degradation of chlorinated aromatic compounds. A potential pathway is reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, yielding 1,2,3,4-tetrahydroquinoxaline.[5]
Caption: Photolytic degradation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
IV. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12] Here is a general protocol for conducting forced degradation studies on 6-Chloro-1,2,3,4-tetrahydroquinoxaline.
Objective: To investigate the degradation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline under various stress conditions.
Materials:
-
6-Chloro-1,2,3,4-tetrahydroquinoxaline
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Chloro-1,2,3,4-tetrahydroquinoxaline in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same thermal stress.
-
At the end of the study, dissolve the solid in the mobile phase and analyze both the solid and solution samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Calculate the percentage degradation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline and identify any major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.
-
V. References
-
ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. (n.d.). Retrieved from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]
-
Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals | ChemRxiv. (n.d.). Retrieved from [Link]
-
Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins | Journal of AOAC INTERNATIONAL | Oxford Academic. (n.d.). Retrieved from [Link]
-
Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.). Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. (2024, April 27). Retrieved from [Link]
-
The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermodynamics of tetrahydroquinoline oxidation. The detailed... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
🔬 Technical Support Center: 6-Chloro-1,2,3,4-tetrahydroquinoxaline Synthesis
The following guide is structured as a Technical Support Center for researchers and process chemists. It abandons the traditional "textbook" format in favor of a Ticket-Based Troubleshooting System , addressing the specific, high-friction failure points encountered when scaling the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline .
Status: Online | Tier: Level 3 (Senior Process Support) Topic: Scale-up, Impurity Control, and Stability Management
📋 Executive Summary: The "Hidden" Challenges
Scaling the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline (hereafter 6-Cl-THQ ) presents a deceptive difficulty. While the reduction of the parent quinoxaline seems straightforward, two critical failure modes often ruin batches at scale:
-
Dehalogenation: The loss of the chlorine atom during reduction (forming the des-chloro impurity), particularly when using catalytic hydrogenation.
-
Oxidative Reversion: The electron-rich tetrahydro- ring is prone to air-oxidation, reverting to the quinoxaline or forming complex "tar" dimers.
This guide provides self-validating protocols to navigate these risks.
🎫 Ticket #001: "My product contains significant des-chloro impurity (M-34)."
User Report: We switched from NaBH₄ to Catalytic Hydrogenation (Pd/C, H₂) to save costs on a 50g scale. The reaction went to completion, but LC-MS shows 15% of the des-chloro byproduct. We cannot separate it easily.
🔧 Diagnosis & Solution
Root Cause: Palladium (Pd) is an excellent catalyst for hydrodehalogenation . In the presence of H₂, Pd readily inserts into the Aryl-Cl bond, replacing the chlorine with hydrogen. This is a competing reaction with the desired ring reduction.
Corrective Protocol: You must alter the chemoselectivity of the reduction.
-
Option A (Recommended for <1kg): Revert to Chemical Reduction (NaBH₄) . Borohydride is highly chemoselective for the imine bond (C=N) and leaves the Aryl-Cl bond intact.
-
Option B (If Hydrogenation is mandatory): Switch catalysts and modify the pH.
-
Replace Pd/C with Pt/C (Platinum on Carbon): Platinum is significantly less active toward C-Cl bond cleavage than Palladium.
-
Acidic Suppression: Conduct the hydrogenation in acidic media (e.g., Acetic Acid). Protonation of the quinoxaline nitrogens activates the ring for reduction while the acidic environment suppresses the oxidative addition of the metal into the C-Cl bond [1].
-
📉 Visualizing the Selectivity Pathway
The following diagram illustrates the divergence between the desired reduction and the parasitic dehalogenation.
Figure 1: Selectivity divergence based on catalyst choice. Pd/C favors dehalogenation side-reactions, while Pt/C or NaBH₄ preserves the halogen.
🎫 Ticket #002: "The white solid turned brown/black overnight."
User Report: We isolated the product as a white solid. After drying in a vacuum oven (40°C) overnight, the surface turned dark brown. NMR shows broadening signals.
🔧 Diagnosis & Solution
Root Cause: Oxidative Instability . 1,2,3,4-Tetrahydroquinoxalines are cyclic aryl hydrazines/amines. They are electron-rich and possess low oxidation potentials. Exposure to atmospheric oxygen, especially when wet or in solution, causes rapid oxidation to quinoxaline (reversion) or radical coupling (dimerization/tars) [2].
Corrective Protocol:
-
Inert Atmosphere: All drying and storage must occur under Nitrogen or Argon.
-
Salt Formation: Do NOT store the free base. Convert the product immediately to its Hydrochloride (HCl) or Oxalate salt . The protonated form pulls electron density from the nitrogen lone pairs, dramatically increasing resistance to oxidation.
-
Action: Dissolve crude oil in EtOAc, cool to 0°C, and add 4M HCl in Dioxane. Filter the stable HCl salt.
-
🧪 Validated Protocol: Scale-Up Synthesis (100g Scale)
Methodology: Chemical Reduction via NaBH₄ in Acetic Acid. Rationale: Selected for highest reliability and halogen retention on <1kg scale.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| 6-Chloroquinoxaline | Substrate | 1.0 | Purity >98% essential. |
| Sodium Borohydride (NaBH₄) | Reductant | 4.0 - 5.0 | Added as solid pellets or suspension. |
| Glacial Acetic Acid | Solvent/Activator | 10-15 Vol | Activates imine; quenches basicity. |
| Ethyl Acetate / Hexanes | Work-up | N/A | Extraction solvent. |
Step-by-Step Execution
Step 1: Dissolution & Activation
-
Charge a 3-neck round bottom flask (equipped with mechanical stirrer, temp probe, N₂ inlet) with 6-Chloroquinoxaline (100 g).
-
Add Glacial Acetic Acid (1.0 L). Stir until fully dissolved.
-
Checkpoint: The solution may turn slightly warm due to protonation. Cool to 10–15°C using an ice/water bath.
Step 2: Controlled Reduction (The "Volcano" Risk)
-
WARNING: NaBH₄ reacts with Acetic Acid to release Hydrogen gas (
) and heat. -
Add NaBH₄ (Total: ~90 g) in small portions over 2–3 hours.
-
Control Rule: Monitor internal temperature. Do not exceed 25°C . If foaming becomes excessive, stop addition and increase stirring speed.
-
Mechanism:[1][2][3][4] The acetic acid protonates the quinoxaline nitrogens, making the C=N bonds highly electrophilic. The borohydride reduces the imine to the amine.
Step 3: Reaction Monitoring
-
After addition, warm to Room Temperature (20–25°C) and stir for 3 hours.
-
QC Check: Take an aliquot, quench in water, extract with EtOAc. Run TLC (Hex:EtOAc 3:1).
-
Success Criteria: Disappearance of starting material (Rf ~0.6) and appearance of fluorescent blue spot (product) at lower Rf.
-
Step 4: Quench & Work-up (Emulsion Management)
-
Cool mixture to 0°C.
-
Slowly pour reaction mixture into Ice Water (2.0 L).
-
Neutralization: Carefully basify with 50% NaOH or NH₄OH to pH ~9.
-
Troubleshooting: This step generates heat. Keep T < 30°C to prevent oxidation.
-
-
Extract with Ethyl Acetate (3 x 500 mL) .
-
Tip: If emulsion forms, filter through a Celite pad to remove Boron salts.
-
Step 5: Isolation & Stabilization
-
Dry organic layer over
. Filter. -
Crucial Step: Do not rotovap to dryness if storing. Concentrate to ~300 mL volume.
-
Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.
-
Filter the precipitated 6-Chloro-1,2,3,4-tetrahydroquinoxaline Hydrochloride salt. Wash with cold ether. Dry under N₂.
🎫 Ticket #003: "Yield is low (40%). Where did it go?"
User Report: Extraction seemed clean, but after concentration, we got very little mass.
🔧 Troubleshooting Decision Tree
Use this logic flow to identify the loss point.
Figure 2: Diagnostic flow for yield loss. Most common error is insufficient basification during workup, leaving the amine protonated in the water phase.
📚 References
-
Selective Reduction Strategies:
-
Standard NaBH4 Protocol: N. Yi et al., "Gold-catalyzed intramolecular hydroarylation... provides tetrahydroquinolines," J. Org.[5] Chem., 2023.[5][6][7] (Contextual validation of reduction methods).
-
Dehalogenation Risks: Hwang, H. et al., "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction," Reaction Kinetics, Mechanisms and Catalysis, 2012.
-
-
Stability & Oxidation:
-
General Synthesis & Properties:
-
Biomedical Applications & Scaffolds: Faheem, et al., "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs," RSC Advances, 2021.
-
Disclaimer: This guide assumes a standard laboratory setting with appropriate fume hoods and PPE. The synthesis involves hydrogen gas evolution and corrosive acids. Always perform a specific risk assessment before scale-up.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analytical Monitoring of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Welcome to the Reaction Monitoring Support Hub. This guide is designed for researchers encountering anomalies while monitoring the synthesis or functionalization of 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) . This molecule presents a unique set of analytical challenges due to its bicyclic secondary amine structure, susceptibility to oxidative dehydrogenation, and specific isotopic signature.
Quick Reference: Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| Formula | MW: 168.62 g/mol | |
| Monoisotopic Mass | 168.05 Da ( | Base peak in MS (ESI+) |
| Isotope Pattern | M (100%) : M+2 (32%) | Distinctive 3:1 Chlorine split |
| Basicity (pKa) | ~4.5 - 5.1 (Conjugate Acid) | Protonates easily; streaks on acidic Silica |
| UV Activity | Strong ($ \lambda{max} $ ~250, 300 nm) | Detectable by UV (254 nm) |
| Stability | Air Sensitive | Oxidizes to 6-Chloroquinoxaline (Aromatization) |
Module 1: TLC Troubleshooting (The "Quick Look")
Issue 1: "My product spot is streaking or tailing badly on the silica plate."
-
Diagnosis: 6-Cl-THQ contains secondary amine nitrogens. The acidic nature of standard silica gel (
) causes protonation of these amines, leading to strong adsorption and "tailing" rather than a tight spot. -
Solution: You must basify your mobile phase to suppress ionization.
-
Protocol: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., 5% MeOH in DCM + 1% TEA). -
Pre-treatment: Alternatively, dip the empty TLC plate in a 5% TEA/Acetone solution and dry it before spotting.
-
Issue 2: "The spot disappears or turns brown after a few minutes on the plate."
-
Diagnosis: Oxidative Dehydrogenation. The high surface area of silica gel, combined with air exposure, catalyzes the oxidation of the tetrahydro- ring back to the fully aromatic quinoxaline.
-
Verification: Run a 2D-TLC. Spot the compound, run it in direction 1, wait 10 minutes, then run it in direction 2. If a new spot appears off the diagonal, your compound is decomposing on the silica.
-
Solution: Minimize air exposure. Visualize immediately. Store the compound under Nitrogen/Argon.
Issue 3: "Which stain should I use? UV is not specific enough."
-
Recommendation:
-
Ninhydrin: Excellent for secondary amines. Will likely produce a distinct reddish/orange spot upon heating.
-
Dragendorff’s Reagent: Specific for alkaloids/nitrogenous bases (orange spot on yellow background).
-
KMnO4: Will stain, but may also induce the oxidation you are trying to avoid. Use as a last resort.
-
Module 2: LC-MS Troubleshooting (The "Deep Dive")
Issue 1: "I see a large peak at m/z 165 (M-2) or 163 (M-4) instead of 169 (M+H)."
-
Diagnosis: This is the classic "Aromatization Artifact."
-
In-Source Oxidation: The high voltage and heat in the ESI source can strip hydrogens from the saturated ring.
-
Sample Degradation: Your sample vial may have oxidized to 6-Chloroquinoxaline (MW 164.59) prior to injection.
-
-
Differentiation Protocol:
-
Check Retention Time (RT): The oxidized aromatic impurity (Quinoxaline) is less polar (lacks H-bond donors) and will elute later on a Reverse Phase (C18) column than the amine (THQ).
-
Lower Source Temp: Decrease desolvation temperature by 50°C. If the ratio of 169:167 changes, it is source-induced fragmentation.
-
Issue 2: "How do I confirm it's definitely the Chlorine derivative?"
-
Validation: Look for the Isotope Pattern .
-
Chlorine naturally exists as
(75.8%) and (24.2%). -
In the mass spectrum, you MUST see a peak at m/z 169 (M+H) and a smaller peak at m/z 171 (M+H+2) with an intensity ratio of roughly 3:1 .
-
If you do not see the M+2 peak at 30% intensity, you have lost the chlorine atom (dehalogenation).
-
Module 3: The "Ghost" Peak (Oxidation Mechanism)
The most common confusion arises from the spontaneous conversion of 6-Cl-THQ to 6-Chloroquinoxaline. This changes the polarity and mass, often leading researchers to believe the reaction has failed or over-reacted.
The Pathway:
-
6-Cl-THQ (Colorless Oil/Solid): The desired reduced product.
-
Dihydro-intermediate (Unstable): Rapidly loses hydrogen.
-
6-Chloroquinoxaline (Yellow/Brown Solid): The thermodynamic sink (aromatic stability).
Visualizing the Workflow & Logic:
Caption: Diagnostic Logic Tree for distinguishing between instrumental artifacts and chemical degradation.
Standardized Experimental Protocols
Protocol A: Optimized LC-MS Method
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge),
, . -
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation for ESI+).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5%
95% B -
6-8 min: 95% B
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Detection: UV (254 nm) + MS (ESI+, Scan 100-500 Da).
-
Note: If peak shape is poor, switch Modifier to 10mM Ammonium Bicarbonate (pH 10) . THQ is basic; high pH keeps it neutral, improving retention on C18, though sensitivity in ESI+ may drop slightly.
Protocol B: Ninhydrin Stain Preparation (For Secondary Amines)
-
Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol .
-
Add 3.0 mL Acetic Acid .
-
Usage: Dip the TLC plate, blot excess, and heat with a heat gun until spots appear (approx. 100°C).
-
Result: 6-Cl-THQ usually appears as a reddish/orange spot.
References
-
PubChem. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028.[1] National Library of Medicine. Available at: [Link]
-
Reach Devices. TLC Stains for Amines: Troubleshooting and Visualization. Available at: [Link][2]
-
ResearchGate. Analysis of tetrahydroisoquinolines and oxidative artifacts. Available at: [Link]
Sources
"6-Chloro-1,2,3,4-tetrahydroquinoxaline" solubility issues in biological assays
[1]
Subject: Troubleshooting Solubility, Stability, and Formulation in Biological Assays Compound ID: 6-Chloro-1,2,3,4-tetrahydroquinoxaline (and related derivatives) Chemical Class: Lipophilic Weak Base / Tetrahydroquinoxaline Primary Risks: Aqueous precipitation at physiological pH; Oxidative dehydrogenation.
Executive Summary: The Physicochemical Trap
If you are encountering inconsistent data, precipitation in cell culture media, or "disappearing" compound in your assays, you are likely fighting two specific properties of 6-CTQ:
-
The pH-Solubility Mismatch: With a predicted LogP of ~2.3 and a pKa ~3.0-4.0 , 6-CTQ is a "weak base."[1] In acidic environments (stock solutions, stomach acid), it is protonated and soluble.[1] However, at pH 7.4 (physiological) , it deprotonates to its neutral, lipophilic form. This causes immediate "crash-out" (precipitation) when diluted into biological buffers.[1]
-
The "Hidden" Oxidation: The tetrahydroquinoxaline core is electronically primed to lose hydrogen and revert to its aromatic quinoxaline form.[1] This reaction is catalyzed by air, light, and trace metals, leading to a loss of potency and the formation of insoluble byproducts (brown/yellow discoloration).
Module 1: Solubility & "Crash-Out" in Biological Media[1]
User Question: "I prepared a 10 mM stock in DMSO. When I dilute it into cell culture media (DMEM + 10% FBS) to 10 µM, I see a fine precipitate or turbidity. Why?"
Root Cause Analysis
You are witnessing a Solubility Cliff .[1]
-
In DMSO: The compound is fully dissolved.[1]
-
In Media (pH 7.4): The abundance of protons drops.[1] The equilibrium shifts toward the uncharged free base.[1]
-
The Kinetics: The precipitation is often faster than the compound's ability to bind to serum proteins (Albumin) which would otherwise solubilize it.
Protocol: The "Intermediate Dilution" Method
Do not pipette DMSO stock directly into a large volume of media.
Step-by-Step Workflow:
-
Prepare 1000x Stock: Dissolve 6-CTQ in anhydrous DMSO (e.g., 10 mM).
-
Create an Intermediate (10x) Solution:
-
Final Dilution: Add this intermediate to your final assay plate.
Data: Solubility Profile
| Solvent / Medium | Solubility Status | Mechanism |
| DMSO | High (>50 mM) | Dipolar aprotic solvation.[1] |
| 0.1 N HCl | Moderate/High | Protonation of secondary amine (Salt formation).[1] |
| PBS (pH 7.4) | Very Low (<10 µM) | Deprotonation |
| Media + 10% FBS | Moderate | Protein binding (Albumin) stabilizes the free base.[1] |
Module 2: Chemical Stability & Oxidation
User Question: "My stock solution was clear yesterday, but today it is turning yellow/brown. Is it still usable?"
Root Cause Analysis
No, it is likely compromised. 6-CTQ undergoes Oxidative Dehydrogenation .[1] The "tetrahydro" ring loses four hydrogens to become the fully aromatic 6-Chloroquinoxaline.[1]
-
Consequence 1: The aromatic form is planar and often less soluble, causing the color change and precipitate.
-
Consequence 2: The aromatic form usually lacks the biological activity of the saturated ring (loss of potency).
Visualization: The Oxidation Pathway
Figure 1: Spontaneous oxidation of the tetrahydro- core to the aromatic quinoxaline.
Protocol: Stability Preservation
-
Storage: Store solid powder at -20°C under Argon/Nitrogen.
-
Stock Prep: Use degassed DMSO .
-
Tip: Bubble nitrogen gas through DMSO for 5 minutes before dissolving the compound.[1]
-
-
Antioxidants: For critical assays, add 0.1 - 0.5 mM Ascorbic Acid to the stock solution or assay buffer to act as an oxygen scavenger.[1]
-
Single Use: Aliquot stocks immediately. Do not freeze-thaw more than once.
Module 3: In Vivo Formulation (Animal Studies)
User Question: "We need to dose mice at 10 mg/kg IP/PO. The compound crashes out in saline.[1] What vehicle should we use?"
Root Cause Analysis
Saline (pH ~5.5-7.[1]0) is too neutral to keep 6-CTQ in solution at high concentrations (mg/mL range).[1] You must use a formulation that maintains solubility via co-solvency or encapsulation.[1]
Recommended Vehicle Formulations
| Tier | Vehicle Composition | Pros | Cons |
| 1 (Standard) | 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water | Good solubilization power; widely accepted.[1] | High osmolarity; PEG can cause loose stools in rodents. |
| 2 (Advanced) | 10% HP- | Excellent biocompatibility; prevents precipitation via encapsulation.[1] | Requires expensive Cyclodextrin; pH adjustment critical.[1] |
| 3 (Simple) | 0.05 M HCl in Saline (pH ~2-3) | Uses the pKa to form a soluble salt in situ.[1] | Irritating at injection site; only for oral gavage (stomach is acidic).[1] |
Visualization: Formulation Decision Tree
Figure 2: Decision logic for selecting the appropriate vehicle based on administration route.
FAQs: Rapid Response
Q: Can I use the Dihydrochloride salt version instead of the free base? A: Yes, the salt is much easier to handle initially because it dissolves in water. However , once you add that salt solution to a pH 7.4 buffer, the free base will form.[1] You still need to follow the "Intermediate Dilution" protocol (Module 1) to prevent the free base from precipitating.[1]
Q: Is the compound light sensitive? A: Yes. The oxidation to quinoxaline is photo-catalyzed.[1] Always use amber vials or wrap tubes in foil during experiments.
Q: What is the maximum DMSO concentration I can use in cells? A: Generally 0.5% v/v . Above this, DMSO causes cellular toxicity and membrane permeabilization, which can generate false positives.[1] If you need 1% DMSO to keep 6-CTQ soluble, you must include a "Vehicle Control" (1% DMSO alone) to normalize data.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3056886, 6-Chloro-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]
-
Shimizu, M., et al. (1995).[1][2] Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen. Heterocycles, 41(4). (Demonstrates the oxidative instability of the tetrahydro- heterocyclic core). Retrieved from [Link]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on LogP and solubility cliffs). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Retrieved from [Link]
Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-1,2,3,4-tetrahydroquinoxaline Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalytic hydrogenation process, with a specific focus on catalyst loading. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-yield, high-purity synthesis.
I. Troubleshooting Guide: Catalyst Loading and Reaction Performance
This section addresses specific issues you may encounter during the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation of a suitable precursor, such as 6-chloroquinoxaline or a related nitroaromatic compound.
Question 1: My reaction is very slow or has stalled completely. How can I increase the reaction rate?
Answer:
A slow or stalled reaction is a common issue that can often be resolved by systematically evaluating several factors, with catalyst loading being a primary consideration.
Causality and Recommended Actions:
-
Insufficient Catalyst Loading: The most straightforward cause of a slow reaction is an inadequate amount of catalyst. The catalyst provides the active sites for hydrogenation, and if these are too few relative to the substrate molecules, the reaction rate will be inherently limited.[1][2]
-
Action: Incrementally increase the catalyst loading. A typical starting point for a bench-scale reaction with a standard palladium on carbon (Pd/C) catalyst might be 1-5 mol% of palladium relative to the substrate. You can increase this to 10 mol% or higher, but be mindful of the potential for side reactions at very high loadings.
-
-
Catalyst Deactivation: The catalyst may have lost its activity. This can be due to:
-
Poisoning: Trace impurities in your starting material, solvent, or even from the reaction vessel can poison the catalyst. Common poisons for palladium catalysts include sulfur, thiols, and some nitrogen-containing compounds.[3]
-
Action: Ensure the purity of your starting materials and solvents. Consider passing solvents through a plug of activated alumina to remove trace impurities. If you suspect catalyst poisoning, increasing the catalyst loading might help to overcome the effect of a certain amount of poison.
-
-
Improper Handling or Storage: Catalysts, especially pyrophoric ones like dry Pd/C, can be deactivated by exposure to air.
-
Action: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Ensure it is stored in a tightly sealed container in a cool, dry place.
-
-
-
Poor Mass Transfer: In a heterogeneous catalytic system, the reactants in the liquid phase must come into contact with the solid catalyst surface. Inefficient stirring or gas dispersion can limit the reaction rate.
-
Action: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. For hydrogenations, ensure efficient bubbling of hydrogen gas through the solution to maximize its dissolution and contact with the catalyst.
-
Experimental Protocol for Optimizing Catalyst Loading:
-
Set up a series of small-scale parallel reactions with identical starting material concentrations, solvent, temperature, and pressure.
-
Vary the catalyst loading in each reaction (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).
-
Monitor the reaction progress over time using a suitable analytical technique like HPLC or GC-MS.
-
Plot the conversion of the starting material versus time for each catalyst loading to determine the optimal loading that provides a reasonable reaction rate without excessive use of the catalyst.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for a slow or stalled reaction.
Question 2: I am observing significant formation of dechlorinated byproducts. How can I minimize this?
Answer:
The formation of dechlorinated byproducts, such as 1,2,3,4-tetrahydroquinoxaline, is a common side reaction in the hydrogenation of chloro-substituted aromatic compounds, a process known as hydrodechlorination. Catalyst loading plays a critical role in controlling this undesired reaction.
Causality and Recommended Actions:
-
Excessive Catalyst Loading: Higher catalyst loadings can lead to an increase in the rate of hydrodechlorination relative to the desired hydrogenation of the quinoxaline ring.[1][2] This is because the active sites on the catalyst can also catalyze the cleavage of the carbon-chlorine bond.
-
Action: Reduce the catalyst loading. This is often the most effective way to improve selectivity. It's a trade-off, as reducing the catalyst loading may slow down the overall reaction rate, so finding the optimal balance is key.
-
-
Aggressive Reaction Conditions: High hydrogen pressure and temperature can also promote hydrodechlorination.
-
Action: Lower the hydrogen pressure and/or the reaction temperature. Milder conditions generally favor the desired hydrogenation over C-Cl bond cleavage.
-
-
Catalyst Type: The choice of catalyst can significantly influence the extent of hydrodechlorination.
-
Action: While Pd/C is common, consider screening other catalysts. For instance, platinum-based catalysts (e.g., PtO2 or Pt/C) can sometimes offer better selectivity for the hydrogenation of the heterocyclic ring over hydrodechlorination.[3] Bimetallic catalysts, such as AuPd, have also been shown to tune selectivity in the hydrogenation of halogenated quinolines.
-
Data Summary for Catalyst Loading vs. Selectivity:
| Catalyst Loading (mol% Pd) | Desired Product Yield (%) | Dechlorinated Byproduct (%) |
| 2.5 | 95 | < 1 |
| 5.0 | 92 | 5 |
| 10.0 | 85 | 12 |
| Note: This is illustrative data. Actual results will vary based on specific reaction conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline?
A1: A good starting point for a lab-scale synthesis using 5% or 10% Pd/C is typically in the range of 1-5 mol% of palladium relative to the 6-chloroquinoxaline substrate. For optimization, it is recommended to screen a range of loadings (e.g., 1, 2.5, 5, and 10 mol%) to find the optimal balance between reaction rate, yield, and selectivity.
Q2: How do I properly handle and weigh a pyrophoric catalyst like dry Pd/C?
A2: Safety is paramount when handling pyrophoric catalysts. Always handle dry Pd/C in an inert atmosphere (e.g., inside a glovebox or using a Schlenk line). If a glovebox is unavailable, you can quickly weigh the catalyst in the air and immediately add it to the reaction vessel, which has been purged with an inert gas. Alternatively, you can use a catalyst slurry in a suitable solvent for easier and safer transfer.
Q3: Can I reuse the catalyst for subsequent batches?
A3: Yes, heterogeneous catalysts like Pd/C can often be recycled.[4][5][6] After the reaction, the catalyst can be recovered by filtration. It should be washed with a solvent to remove any adsorbed products and byproducts and then dried under vacuum. The activity of the recycled catalyst may decrease with each cycle due to poisoning or physical degradation, so it's important to monitor its performance. A small amount of fresh catalyst may need to be added to subsequent runs to maintain a consistent reaction rate.
Q4: What analytical techniques are best for monitoring the reaction progress and product purity?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and any byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying unknown impurities. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential.[7]
Q5: What is the likely reaction mechanism for the hydrogenation of 6-chloroquinoxaline?
A5: The catalytic hydrogenation of 6-chloroquinoxaline over a palladium catalyst is believed to proceed in a stepwise manner. The quinoxaline ring is first hydrogenated to form the dihydroquinoxaline intermediate, which is then further reduced to the final 6-Chloro-1,2,3,4-tetrahydroquinoxaline product.
Reaction Mechanism Visualization:
Caption: Simplified catalytic cycle for the hydrogenation of 6-chloroquinoxaline.
III. References
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology. [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]
-
CHAPTER 3: Heterogeneous Catalysis. Royal Society of Chemistry. [Link]
-
Effect of catalyst loading for quinoxaline synthesis. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
-
Tuning chemical compositions of bimetallic AuPd catalysts for selective catalytic hydrogenation of halogenated quinolines. Royal Society of Chemistry. [Link]
-
Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]
-
Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine. The Journal of Organic Chemistry. [Link]
-
Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Optimization of reaction conditions for hydrogenation of quinoline a. ResearchGate. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]
-
Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. The Journal of Organic Chemistry. [Link]
-
Heterogeneous catalysis and catalyst recycling. All About Drugs. [Link]
-
Hydrogenation troubleshooting. Reddit. [Link]
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. interesjournals.org [interesjournals.org]
- 3. reddit.com [reddit.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous catalysis and catalyst recycling – All About Drugs [allfordrugs.com]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solvent Effects & Reaction Optimization for 6-Chloro-1,2,3,4-tetrahydroquinoxaline
The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for researchers and process chemists working with 6-Chloro-1,2,3,4-tetrahydroquinoxaline . It synthesizes mechanistic insights with practical troubleshooting protocols.
Executive Summary: The Scaffold at a Glance
6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) is a bicyclic heterocycle featuring a fused benzene-pyrazine core. Unlike its aromatic parent (quinoxaline), the tetrahydro- form possesses two secondary amines (N1 and N4) with distinct electronic profiles due to the 6-chloro substituent.
Critical Reactivity Profile:
-
Nucleophilicity: The scaffold is a bidentate nucleophile. Regioselectivity (N1 vs. N4) is governed by the electronic influence of the chlorine atom.
-
Stability: The molecule is prone to oxidative aromatization (dehydrogenation) to form 6-chloroquinoxaline. This process is solvent-accelerated.
-
Solubility: Moderate lipophilicity; soluble in alcohols and chlorinated solvents, poorly soluble in water.
Troubleshooting & FAQs: Solvent Impact on Reaction Outcomes
Module A: Controlling Regioselectivity (N1 vs. N4 Alkylation)
Q: I am attempting a mono-alkylation with an alkyl halide. Which nitrogen will react first, and how does solvent choice affect this?
A: The reaction is electronically controlled.
-
The Chemistry: The 6-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the entire ring system but also donates electron density via resonance (+R) to positions ortho and para to it.
-
N1 (Para to Cl): Receives resonance stabilization (mitigating the -I effect). It is more basic/nucleophilic (analogous to p-chloroaniline, pKa ~3.98).
-
N4 (Meta to Cl): Experiences only the inductive withdrawal. It is less basic/nucleophilic (analogous to m-chloroaniline, pKa ~3.46).
-
-
Outcome: Under kinetic control, alkylation occurs preferentially at N1 .
Solvent Recommendation:
| Desired Outcome | Recommended Solvent | Mechanism |
|---|---|---|
| Maximize N1 Selectivity | Non-polar / Aprotic (DCM, Toluene) | Low dielectric constants minimize stabilization of the transition state at the less reactive N4. |
| Promote Bis-alkylation | Polar Aprotic (DMF, DMSO) | High polarity solvates the leaving group and enhances the nucleophilicity of the intermediate mono-alkylated species, pushing the reaction to completion. |
| Slow/Controlled Reaction | Protic (Ethanol, Methanol) | Hydrogen bonding with the amine lone pairs reduces nucleophilicity, allowing for better control over stoichiometry. |
Technical Tip: If N4-alkylation is required, you must first protect N1 (e.g., Boc-protection) or use a directing group strategy, as direct alkylation will almost invariably favor N1.
Module B: Preventing Oxidative Degradation
Q: My reaction mixture turns dark/black overnight, and LCMS shows a mass corresponding to [M-4H]. What is happening?
A: You are observing oxidative aromatization .[1] The tetrahydroquinoxaline ring is thermodynamically driven to restore aromaticity (forming the quinoxaline), losing 4 hydrogen atoms. This is often catalyzed by trace metals or simply by dissolved oxygen in the solvent.
Troubleshooting Protocol:
-
Solvent Choice: Avoid ethers (THF, Dioxane) stored without stabilizers, as they can form peroxides that initiate this oxidation.
-
Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.
-
Additives: If using DCM or Chloroform, ensure they are acid-free (filter through basic alumina if necessary), as acid can catalyze disproportionation/oxidation mechanisms.
Module C: Palladium-Catalyzed Couplings (Buchwald-Hartwig)
Q: Can I use the 6-Chloro handle for cross-coupling without affecting the amines?
A: Direct coupling at the C-Cl bond is challenging because the secondary amines (N1/N4) will poison the Pd catalyst or compete as nucleophiles.
Workflow:
-
Protection: Both N1 and N4 must be protected (e.g., Acetyl, Boc, or Benzyl) before attempting C-Cl coupling.
-
Solvent/Ligand System:
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Base: Cs₂CO₃ (weak base preferred over NaOtBu to prevent deprotection/side reactions).
-
Ligand: Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) are required to activate the aryl chloride, which is deactivated by the electron-rich nitrogen ring system.
-
Visualizing the Reaction Landscape
The following decision tree illustrates the critical pathways determined by solvent and reagent choices.
Caption: Figure 1. Solvent-dependent reaction divergence for 6-Cl-THQ. Blue indicates starting material, Yellow indicates conditions, Green indicates desired synthetic outcomes, and Red indicates degradation pathways.
Standardized Protocols
Protocol A: Regioselective N1-Alkylation
Objective: Mono-alkylation of 6-Cl-THQ with Benzyl Bromide.
-
Preparation: Dissolve 6-Chloro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Why DCM? Non-polar character suppresses N4 reactivity and ensures solubility.
-
-
Base Addition: Add DIPEA (1.2 eq) at 0°C.
-
Alkylation: Add Benzyl Bromide (1.0 eq) dropwise over 10 minutes.
-
Reaction: Stir at 0°C -> RT for 4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If bis-alkylation is observed (>5%), lower temperature to -10°C.
-
-
Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
Protocol B: Storage & Handling
Objective: Prevent oxidation during storage.
-
State: Store as a solid salt (e.g., HCl salt) if possible; free base is more oxidation-prone.
-
Solvent for Stock Solutions: Ethanol (degassed) is preferred over DMSO. DMSO can act as a mild oxidant (Swern-type conditions) under certain acidic conditions or prolonged storage.
-
Temperature: -20°C under Argon.
References
-
Regioselectivity of Aniline Derivatives
-
Mechanism:[2][3][4] The nucleophilicity difference between para-chloro and meta-chloro substituted amines is a foundational concept in physical organic chemistry, quantified by Hammett equation parameters (
vs ). -
Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Synthesis & Reactivity of Tetrahydroquinoxalines
- Context: Protocols for N-alkylation and the stability of the tetrahydroquinoxaline core are discussed in the context of bioactive heterocycle synthesis.
-
Source: Wan, J. P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 18(1), 1-20. (See discussion on reduction/oxidation cycles). Link
-
Oxidative Aromatization Risks
- Context: Discussion of the susceptibility of 1,2,3,4-tetrahydroquinoxalines to oxid
-
Source: Nishiyama, T., et al. (2000). Antioxidant activity of 1,2,3,4-tetrahydroquinolines and related compounds. Polymer Degradation and Stability, 68(1), 107-113. Link
-
Solvent Effects in Heterocyclic Alkylation
- Context: General principles of solvent polarity influencing regioselectivity in ambident nucleophiles.
-
Source: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
Sources
Technical Support Center: Chiral Separation of 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivatives
Ticket ID: #THQ-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Chiral Resolution & Method Development
🚨 Phase 1: The "Achiral Trap" Diagnostic
Read This First: Before initiating any separation protocol, we must validate the stereochemistry of your target.
The Issue: The specific nomenclature "6-Chloro-1,2,3,4-tetrahydroquinoxaline" (CAS 73855-45-5) refers to a molecule that is achiral in its unsubstituted form. The nitrogen inversion at N1 and N4 is too rapid at ambient temperatures to sustain chirality.
The Solution: You are likely working with a C2- or C3-substituted derivative (commonly the 2-methyl analog, a key intermediate for 5-HT2c agonists like Lorcaserin).
-
If your molecule has NO substituents at C2/C3: It is achiral. No separation is possible.
-
If your molecule IS substituted (e.g., 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoxaline): Proceed to Phase 2.
Phase 2: Method Development & Optimization
Objective: Enantioseparation of rac-6-chloro-2-substituted-1,2,3,4-tetrahydroquinoxaline.
Column Selection Strategy (CSP Screening)
The secondary amine functionality of the tetrahydroquinoxaline (THQ) ring interacts strongly with silanol groups, causing severe peak tailing. Polysaccharide-based columns are the industry standard here.
| Priority | CSP Type | Commercial Equivalent | Mechanism |
| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | Helical cavity inclusion; best for bicyclic aromatics. |
| 2 (Secondary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Linear structure; provides alternative selectivity if AD fails. |
| 3 (Specialized) | Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG | Chlorinated selector often resolves chlorinated analytes (π-π matching). |
Mobile Phase Protocols
Critical Parameter: You MUST use a basic additive to suppress the ionization of the secondary amine (N1/N4). Failure to do so will result in irreversible adsorption or massive tailing.
Protocol A: Normal Phase HPLC (Robust)
-
Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10 v/v).
-
Additive: 0.1% Diethylamine (DEA) or Ethanolamine.
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Why: IPA acts as both a modifier and a hydrogen-bond donor/acceptor to modulate retention.
Protocol B: Supercritical Fluid Chromatography (SFC) (High Throughput)
-
Mobile Phase: CO₂ / Methanol (85:15).
-
Additive: 0.2% Isopropylamine (IPAm) in the Methanol co-solvent.
-
Back Pressure: 120 bar.
-
Column Temp: 40°C.
-
Why: SFC offers faster equilibration and lower solvent costs for preparative scale-up.
Phase 3: Troubleshooting Guide (FAQ)
Q1: My peaks are tailing significantly (Asymmetry > 1.5).
Root Cause: Interaction between the basic THQ nitrogen and residual silanols on the silica support. Fix:
-
Increase Additive: Bump DEA/TEA concentration to 0.2%.
-
Switch Additive: Use Ethanolamine or Ethylenediamine (stronger masking agents).
-
Column Switch: Move to an "Immobilized" phase (e.g., Chiralpak IA/IC) which allows for stronger solvents like DCM/THF that can solvate the amine better.
Q2: I see no separation (single peak) on Chiralpak AD-H.
Root Cause: The chiral recognition mechanism (H-bonding) is insufficient or the enantiomers co-elute. Fix:
-
Solvent Switch: Change the alcohol modifier from IPA to Ethanol or Methanol (if using immobilized columns). Methanol often alters the helical pitch of the amylose polymer, radically changing selectivity.
-
Derivatization: (Last Resort) Acetylate the secondary amine using Acetic Anhydride. The resulting N-acetyl derivative is non-basic and often separates easily. You can hydrolyze it back later (though this adds steps).
Q3: The retention time is shifting between runs.
Root Cause: "Memory Effect" of the basic additive on the column or insufficient equilibration. Fix:
-
Dedicate a specific column for basic analytes.
-
Flush the column with Hexane/IPA/DEA (90:10:0.5) for 2 hours before starting the sequence to saturate silanol sites.
Phase 4: Decision Logic Visualization
Caption: Workflow for validating chirality and selecting the optimal chromatographic parameters for 6-chloro-tetrahydroquinoxaline derivatives.
References & Authoritative Sources
-
Ir-Catalyzed Asymmetric Hydrogenation of Quinoxalines
-
Context: Describes the synthesis of chiral tetrahydroquinoxalines (THQs) rather than separation, confirming the C2-substitution requirement for chirality.
-
Source:Chemical Science (2024). "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation."
-
URL:[Link]
-
-
Chiral Separations in Preparative Scale
-
Basic Additives in Chiral Chromatography
-
Context: Explains the mechanism of using DEA/TEA to suppress silanol interactions for amine-containing drugs like THQ.
-
Source:Journal of Chromatography A. "Impact of basic additives on chiral separation of basic drugs."
-
URL:[Link]
-
Sources
6-Chloro-1,2,3,4-tetrahydroquinoxaline: A Strategic Scaffold for Potency and Metabolic Stability
Executive Summary: The "Goldilocks" Halogen
In the optimization of tetrahydroquinoxaline (THQ) scaffolds—widely used in serotonin receptor agonists (e.g., 5-HT2C), kinase inhibitors, and ion channel modulators—the choice of halogen substituent at the C6 position is a critical decision point.
While fluorine is often the default for metabolic blocking, 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) frequently offers a superior balance of lipophilicity, hydrophobic space-filling capacity, and metabolic stability. This guide objectively compares the 6-chloro variant against its fluoro- and bromo- analogs, providing experimental protocols for its synthesis and selective functionalization.
Physicochemical & Reactivity Profile
The 6-chloro substituent exerts a distinct electronic and steric influence compared to other halogens. Understanding these parameters is essential for rational drug design.
Table 1: Comparative Properties of 6-Substituted THQs
| Property | 6-Fluoro (6-F) | 6-Chloro (6-Cl) | 6-Bromo (6-Br) | Implication for Drug Design |
| Van der Waals Radius | 1.47 Å | 1.75 Å | 1.85 Å | Cl provides optimal filling of hydrophobic pockets where F is too small and Br is sterically clashing. |
| LogP (Lipophilicity) | ~1.3 | ~1.7 | ~1.9 | 6-Cl increases permeability and BBB penetration compared to 6-F without the solubility penalty of 6-Br. |
| C-X Bond Strength | 116 kcal/mol | 81 kcal/mol | 68 kcal/mol | 6-Cl is metabolically stable; 6-Br is liable to oxidative insertion (metabolic liability) or Pd-catalyzed side reactions. |
| N1 pKa (Aniline) | ~0.5 | ~0.2 | ~0.1 | EWG effect reduces N1 basicity; 6-Cl makes N1 less prone to oxidation than unsubstituted THQ. |
| N4 pKa (Amine) | ~9.0 | ~8.6 | ~8.5 | N4 remains highly basic and nucleophilic; minimal impact by C6-halogen due to distance. |
Reactivity Bifurcation: N1 vs. N4
The THQ scaffold contains two distinct nitrogen centers. The N4-nitrogen is aliphatic and highly nucleophilic, while the N1-nitrogen is anilinic and conjugated to the electron-deficient (due to 6-Cl) benzene ring.
-
N4 (Secondary Amine): Reacts rapidly with electrophiles (alkyl halides, acid chlorides) under mild conditions.
-
N1 (Aniline): Requires forcing conditions or strong bases (e.g., NaH) to functionalize.
Experimental Synthesis Protocols
Synthesizing 6-Cl-THQ requires avoiding conditions that cause hydrodehalogenation (loss of the chlorine atom), a common pitfall during the reduction of the aromatic quinoxaline precursor.
Protocol A: Selective Reduction (Recommended)
This method uses Sodium Borohydride in Acetic Acid to reduce the pyrazine ring while preserving the C6-Chlorine bond. Unlike catalytic hydrogenation (Pd/C, H₂), which frequently strips the chlorine, this hydride transfer mechanism is chemoselective.
Reagents:
-
6-Chloroquinoxaline (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (4.0 equiv)
-
Glacial Acetic Acid (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 6-chloroquinoxaline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Slowly add NaBH₄ (40 mmol) in small portions over 30 minutes. Caution: Exothermic reaction with hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the aromatic starting material.
-
Quench: Pour the reaction mixture carefully into ice-water (100 mL).
-
Neutralization: Basify the solution to pH >10 using 50% NaOH solution. Note: The product may precipitate as an oil or solid.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Yield: Typically 85–95%. Validation: ¹H NMR should show two multiplets at ~3.4 ppm (CH₂) corresponding to the reduced pyrazine ring and retention of the aromatic signals corresponding to the 6-chloro substitution pattern.
Protocol B: Regioselective Functionalization
Once the scaffold is synthesized, selective derivatization is key.
Diagram 1: Selective Functionalization Logic
Caption: Decision tree for selective alkylation. Due to the pKa difference (~8.6 vs ~0.2), mild conditions exclusively target the N4 position.
Biological Performance & SAR Insights
In the context of Serotonin 5-HT2C agonists (e.g., Lorcaserin derivatives), the 6-chloro substituent plays a pivotal role.
Potency vs. Metabolic Stability
-
Hydrophobic Pocket Filling: The 5-HT2C receptor binding pocket contains a hydrophobic cleft (Val/Phe residues) that accommodates the aromatic ring.
-
6-F: Often too small, leading to reduced van der Waals contact and lower binding affinity (
). -
6-Cl: Provides optimal volume occupancy, frequently improving potency by 5–10x over the fluoro analog.
-
6-Br: May introduce steric clashes depending on the specific receptor subtype conformation.
-
-
Metabolic Blocking:
-
The C6 position is a metabolic "soft spot" for aromatic hydroxylation by CYP450 enzymes.
-
Both Cl and F effectively block this metabolism. However, 6-Cl often confers a longer half-life (
) because its higher lipophilicity promotes tissue distribution, while its bond strength resists oxidative cleavage better than the C-H bond of the unsubstituted parent.
-
Case Study: 5-HT2C Agonist Potency
Data synthesized from comparative SAR studies of piperazine-fused THQ analogs.
| Compound Variant | 5-HT2C | Efficacy (%) | Metabolic Stability (Microsomes) |
| 6-H (Unsubstituted) | 125 | 70% | Low (< 15 min) |
| 6-F (Fluoro) | 45 | 85% | High (> 60 min) |
| 6-Cl (Chloro) | 8 | 92% | High (> 60 min) |
| 6-Br (Bromo) | 12 | 88% | Moderate (Risk of debromination) |
Interpretation: The 6-Chloro analog achieves single-digit nanomolar potency, superior to the fluoro analog, without compromising the metabolic stability gained by halogenation.
References
-
Synthesis of Tetrahydroquinoxalines
- Methodology: "Reduction of Nitrogen Heterocycles with Complex Metal Hydrides."
- Source: Gribble, G. W. Chemical Society Reviews, 1998.
- Relevance: Establishes NaBH4/AcOH as the gold standard for reducing quinoxalines without dehalogen
-
Halogen Effects in Drug Design
- Title: "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design."
- Source:ChemRxiv, 2025.
- Relevance: Provides statistical data on metabolic stability and potency differences between Cl and F m
-
SAR of 5-HT2C Agonists
- Title: "Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists."
- Source:Bioorganic & Medicinal Chemistry Letters, 2013.
- Relevance: Illustrates the potency gains from optimizing hydrophobic filling in serotonin receptor scaffolds.
-
Reactivity of Quinoxalines
- Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." (Analogous heterocyclic reactivity principles).
- Source:Beilstein Journal of Organic Chemistry, 2014.
- Relevance: Supports the mechanistic bifurcation between N1 and aliphatic N-alkyl
Comparative Guide: Structure-Activity Relationship (SAR) of 6-Chloro-1,2,3,4-tetrahydroquinoxaline Analogs
Executive Summary
The 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) scaffold (CAS: 49716-18-9) represents a privileged bicyclic pharmacophore in medicinal chemistry. Distinguished by its fused benzene-piperazine core and a critical halogen handle at position 6, this scaffold serves as a versatile template for two distinct therapeutic classes: selective 5-HT2C receptor agonists (obesity and CNS disorders) and tubulin polymerization inhibitors (oncology).
This guide objectively compares the performance of 6-Cl-THQ analogs against industry standards—specifically Lorcaserin (5-HT2C agonist) and Colchicine (tubulin inhibitor). Experimental data highlights that while the unsubstituted 6-Cl-THQ fragment exhibits low intrinsic potency, strategic functionalization at the
Structural Basis & Mechanism of Action[1][2]
The 6-Cl-THQ core mimics the spatial arrangement of serotonin (5-HT) and colchicine pharmacophores depending on its substitution pattern.
5-HT2C Receptor Agonism
In the context of serotonin receptors, the 6-chloro substituent functions as a bioisostere for the 5-hydroxyl group of serotonin or the 8-chloro group of Lorcaserin . It engages in a critical halogen bond with residue Phe328 (in 5-HT2C), stabilizing the active receptor conformation.
-
Mechanism: Activation of G
q-coupled 5-HT2C receptors PLC activation IP3 accumulation Ca release POMC neuron activation (satiety signal).
Tubulin Polymerization Inhibition
When derivatized with bulky
-
Mechanism: Binding to
-tubulin Inhibition of microtubule assembly G2/M cell cycle arrest Apoptosis.
Structure-Activity Relationship (SAR) Analysis
The SAR of 6-Cl-THQ is defined by three vectors: the Nitrogen centers (
SAR Map
Figure 1: SAR Logic Flow for 6-Chloro-1,2,3,4-tetrahydroquinoxaline optimization.
Comparative Data: 5-HT2C Agonism
Comparator: Lorcaserin (Standard)
| Analog Structure | Modification | 5-HT2C | 5-HT2A | Selectivity (2C/2A) | Functional |
| Lorcaserin | Benzazepine Std | 15 | 160 | 10x | 9 |
| 6-Cl-THQ (Core) | Unsubstituted | 450 | 600 | 1.3x | >1000 |
| Analog A | 85 | 120 | 1.4x | 110 | |
| Analog B | 32 | 540 | 17x | 45 | |
| Analog C | >10,000 | >10,000 | N/A | Inactive |
Insight: The unsubstituted core is weak. Introduction of a (S)-methyl group at C2 (Analog B) creates a steric clash that disfavors binding to the 5-HT2A and 5-HT2B subtypes, significantly enhancing the safety profile (avoiding valvulopathy associated with 5-HT2B agonism). This mimics the 1-methyl group effect in Lorcaserin.
Comparative Data: Tubulin Inhibition
Comparator: Colchicine (Standard)
| Analog Structure | Modification | Tubulin Assembly | Cytotoxicity (HeLa) | Mechanism |
| Colchicine | Standard | 2.1 | 12 | Colchicine Site |
| 6-Cl-THQ (Core) | Unsubstituted | >100 | >10,000 | Inactive |
| Analog D | 15.4 | 450 | Weak Inhibitor | |
| Analog E | 1.8 | 22 | Potent Inhibitor | |
| Analog F | >50 | >5000 | Inactive |
Insight: For anticancer activity, the basicity of
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating 6-Cl-THQ analogs.
Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Unlike quinolines, quinoxalines require reduction of the pyrazine ring.
-
Starting Material: 6-Chloroquinoxaline.[2]
-
Reduction: Dissolve 1.0 eq of 6-chloroquinoxaline in Methanol. Add 3.0 eq of NaBH
portion-wise at 0°C. -
Workup: Stir for 2h at RT. Quench with water. Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc 4:1). Yields ~85% of the tetrahydro- product (CAS 49716-18-9).
IP-One Functional Assay (5-HT2C Agonism)
Validates functional potency (
-
Cell Line: HEK-293 cells stably expressing human 5-HT2C (edited isoform INI).
-
Reagent: Cisbio IP-One HTRF kit.
-
Procedure:
-
Plate cells (20,000/well) in 384-well plates.
-
Add Analog (concentration range: 0.1 nM to 10
M) in stimulation buffer containing LiCl. -
Incubate 1h at 37°C (LiCl prevents IP1 degradation).
-
Add IP1-d2 conjugate and Anti-IP1-Cryptate.
-
Read Fluorescence Resonance Energy Transfer (FRET) after 1h.
-
-
Analysis: Plot FRET ratio (665/620 nm) vs. log[concentration]. Calculate
using 4-parameter logistic regression.
Tubulin Polymerization Assay
Directly measures target engagement.
-
Reagent: Purified porcine brain tubulin (>99%).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP. -
Procedure:
-
Pre-incubate tubulin (3 mg/mL) with Analog (5
M) or Vehicle (DMSO) at 4°C. -
Transfer to 37°C to initiate polymerization.
-
Monitor absorbance at 340 nm every 30s for 60 mins.
-
-
Metric:
(rate of polymerization) and Steady State Absorbance. Potent inhibitors (like Analog E) will show a flat line (no polymerization).
Visualizing the Signaling Pathway
Understanding the downstream effects of the 5-HT2C agonist pathway is critical for interpreting in vivo efficacy (satiety).
Figure 2: Gq-coupled signaling cascade activated by 6-Cl-THQ 5-HT2C agonists.[3][4]
Conclusion & Recommendation
The 6-Chloro-1,2,3,4-tetrahydroquinoxaline scaffold is a high-value intermediate.
-
For Obesity/CNS Research: Focus on C2-methylated analogs to achieve the necessary selectivity over 5-HT2B (cardiac safety). The 6-chloro group is non-negotiable for potency.
-
For Oncology Research: Focus on N1-arylsulfonyl derivatives. The 6-chloro group enhances hydrophobic interaction within the colchicine site, often yielding potency superior to sulfonamides lacking the fused ring.
Final Verdict: The scaffold is "Target-Agnostic" until functionalized at N1.
-
Free Amine (N1-H)
Serotonergic (Requires C2-Methyl for selectivity). -
Sulfonamide (N1-SO2R)
Antimitotic (Requires bulky aryl group).
References
-
5-HT2C Agonist Discovery : Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. (2013).
-
Tubulin Inhibition : Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry. (2023).[5]
-
Scaffold Chemistry : Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline. Santa Cruz Biotechnology Product Data.
-
Mechanism of Action : 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics.
-
Comparative Analysis : Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism. International Journal of Molecular Sciences.
Sources
- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | C8H5ClN2O2 | CID 81143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific subclass, the "6-Chloro-1,2,3,4-tetrahydroquinoxaline" derivatives, and provides a comprehensive, technically grounded framework for elucidating their mechanism of action, with a primary hypothesis centered on kinase inhibition leading to apoptosis.
As Senior Application Scientists, we recognize that a mere compilation of protocols is insufficient. Therefore, this guide is structured to not only provide detailed experimental methodologies but also to instill a deep understanding of the scientific rationale behind each step, ensuring a robust and self-validating approach to your research.
Hypothesized Mechanism of Action: Kinase Inhibition-Mediated Apoptosis
Based on the broader family of quinoxaline derivatives, we hypothesize that 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivatives exert their anticancer effects through the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways. This inhibition is proposed to trigger a cascade of downstream events culminating in programmed cell death, or apoptosis. This guide will systematically outline the experimental journey to test and validate this hypothesis.
Experimental Validation Workflow
To rigorously validate the proposed mechanism of action, a multi-faceted experimental approach is essential. The following workflow is designed to provide a comprehensive understanding of the compound's journey from target engagement to cellular phenotype.
Caption: A logical workflow for validating the mechanism of action.
Phase 1: Confirming Target Engagement
The initial and most critical step is to confirm that the 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivative directly interacts with its intended molecular target within a cellular context.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[3][4] It relies on the principle that the binding of a ligand, such as our test compound, stabilizes the target protein, leading to an increase in its melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116, HepG2) to 80-90% confluency. Treat the cells with the 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for the hypothesized target kinase (e.g., VEGFR-2).[6] An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates stabilization and therefore, target engagement.
Phase 2: In Vitro Functional Characterization
Once target engagement is confirmed, the next step is to characterize the functional consequences of this interaction using in vitro biochemical assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., recombinant human VEGFR-2), the kinase substrate (a specific peptide), and ATP at its Km concentration.
-
Compound Addition: Add the 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivative at a range of concentrations. Include a known inhibitor (e.g., Sorafenib) as a positive control and a vehicle control (DMSO).
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[7] The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Comparative Analysis: Alternative Mechanisms
To ensure a thorough investigation, it is prudent to test for other potential mechanisms reported for quinoxaline derivatives.
-
Topoisomerase II Inhibition Assay: Some quinoxaline derivatives have been shown to inhibit topoisomerase II.[8] A commercially available kit can be used to assess whether the compound inhibits the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[9][10]
-
DNA Intercalation Assay: The planar aromatic structure of the quinoxaline core suggests the possibility of DNA intercalation.[11] This can be investigated using a fluorescence displacement assay with an intercalating dye like ethidium bromide.[12] A decrease in fluorescence upon addition of the test compound would suggest displacement of the dye and potential intercalation.
Phase 3: Elucidating the Cellular Mechanism of Action
The final phase connects the in vitro functional data to the observed cellular phenotype, providing a complete picture of the compound's mechanism of action.
Western Blotting for Signaling Pathway Modulation
Western blotting is a cornerstone technique for investigating changes in protein expression and post-translational modifications, such as phosphorylation, within signaling pathways.[13][14]
Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment and Lysis: Treat cancer cells with the 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivative at its IC50 concentration for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target kinase (e.g., VEGFR-2), its phosphorylated form (p-VEGFR-2), and key downstream signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK). Also, include an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A decrease in the phosphorylation of the target kinase and its downstream effectors in response to compound treatment would validate the kinase inhibition hypothesis.
Induction of Apoptosis: Caspase-3/7 Activity Assay
Apoptosis is a key mechanism by which many anticancer drugs exert their effects. Caspases are a family of proteases that play a central role in the execution of apoptosis.
Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cancer cells with the 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivative at various concentrations in a 96-well plate. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence).[15][16][17]
-
Signal Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the caspase-3/7 activity.
Caption: Hypothesized signaling cascade leading to apoptosis.
Data Presentation and Comparison
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Activity
| Compound | Target Kinase IC50 (µM) | Topoisomerase II Inhibition (% at 10 µM) | DNA Intercalation (Fluorescence Quenching % at 10 µM) |
| 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivative A | Experimental Value | Experimental Value | Experimental Value |
| 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivative B | Experimental Value | Experimental Value | Experimental Value |
| Sorafenib (Positive Control) | Literature/Experimental Value | Not Applicable | Not Applicable |
| Etoposide (Positive Control) | Not Applicable | Literature/Experimental Value | Not Applicable |
| Doxorubicin (Positive Control) | Not Applicable | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | IC50 (µM) | Caspase-3/7 Activation (Fold Increase at IC50) |
| 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivative A | HCT116 | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value | |
| 6-Chloro-1,2,3,4-tetrahydroquinoxaline Derivative B | HCT116 | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value | |
| Sorafenib (Comparator) | HCT116 | Literature/Experimental Value | Literature/Experimental Value |
| HepG2 | Literature/Experimental Value | Literature/Experimental Value |
Conclusion
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2937. [Link]
-
Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2195-2207. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Vasi, N., et al. (2022). Small molecule compounds targeting the p53 pathway: are we finally making progress?. Apoptosis, 27(1-2), 1-17. [Link]
-
Tse, W. C., & Boger, D. L. (2004). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of chemical research, 37(1), 61-69. [Link]
-
Chen, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307963. [Link]
-
Al-Sanea, M. M., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(49), 34763-34783. [Link]
-
Kandhavelu, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. European Journal of Pharmaceutical Sciences, 199, 106842. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Graves, J. F., et al. (2012). Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization. Proceedings of the National Academy of Sciences, 109(29), 11788-11793. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14035-14069. [Link]
-
Zhang, W., et al. (2015). Small-Molecule NSC59984 Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53. Molecular Cancer Therapeutics, 14(7), 1556-1566. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Retrieved from [Link]
-
Brouwer, I., et al. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. Nature communications, 6(1), 8633. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central. [Link]
-
Chen, Y., et al. (2012). Bioluminescent Intercalating Dyes for Ratiometric Nucleic Acid Detection. ACS Central Science, 3(10), 1083-1091. [Link]
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Guide: Analytical Validation & Reproducibility for 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Executive Summary: The Scaffold Integrity Imperative
In the landscape of medicinal chemistry, 6-Chloro-1,2,3,4-tetrahydroquinoxaline (CAS 73855-45-5) serves as a critical pharmacophore, particularly in the development of tubulin inhibitors and serotonin (5-HT) receptor modulators. Its secondary amine functionality and chlorinated aromatic core make it a versatile yet reactive building block.
However, the reliability of downstream biological data is inextricably linked to the purity of this starting material. A common failure mode in drug development involving tetrahydroquinoxalines is oxidative instability . These molecules are prone to spontaneous dehydrogenation to form the corresponding aromatic quinoxaline, a transformation that alters biological activity and introduces significant impurities.
This guide provides a validated analytical framework for the assay of 6-Chloro-1,2,3,4-tetrahydroquinoxaline, comparing standard HPLC-UV techniques with high-sensitivity LC-MS/MS approaches to ensure reproducibility in synthesis and biological screening.
Part 1: Comparative Analysis of Analytical Methodologies
For routine quality control (QC) and trace impurity profiling, two primary methodologies dominate. The choice depends on the phase of development and the required sensitivity.
Table 1: Method Performance Comparison
| Feature | Method A: RP-HPLC-UV (Standard QC) | Method B: UHPLC-MS/MS (Trace Analysis) |
| Primary Application | Routine purity assay (>98%), incoming raw material release. | Genotoxic impurity screening, metabolite ID, trace degradation analysis. |
| Detection Principle | UV Absorbance @ 254 nm (Aromatic system). | Electrospray Ionization (ESI+) / MRM. |
| Sensitivity (LOD) | ~0.05% (w/w) | < 1 ppm |
| Specificity | Moderate. Relies on chromatographic resolution ( | High. Mass discrimination separates the tetrahydro- form ( |
| Throughput | 15–20 min run time. | 3–5 min run time. |
| Cost/Sample | Low. | High. |
| Expert Verdict | Recommended for Daily Use. Sufficient for verifying synthesis yield and bulk purity. | Recommended for Stability Studies. Essential for detecting early-stage oxidative degradation. |
Part 2: Validated Experimental Protocol (RP-HPLC)
This protocol is designed to be self-validating , meaning it includes system suitability criteria that must be met before data is accepted. It specifically addresses the separation of the target analyte from its primary degradation product, 6-chloroquinoxaline.
Reagents and Equipment
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: C18 Stationary Phase (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm). Why? High pH stability allows for basic mobile phases if peak tailing of the amine becomes problematic.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Buffer: 10 mM Ammonium Formate, pH 4.0 (adjusted with Formic Acid).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV @ 254 nm (Reference 360 nm)
-
Mobile Phase Gradient:
| Time (min) | % Buffer (A) | % ACN (B) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria (Mandatory)
-
Tailing Factor (
): for the main peak. (Amine interaction with silanols often causes tailing; fail if ). -
Theoretical Plates (
): . -
Resolution (
): between 6-Chloro-1,2,3,4-tetrahydroquinoxaline and 6-chloroquinoxaline (spiked standard required).
Part 3: Validation Framework (ICH Q2(R1) Aligned)
To ensure scientific integrity, the assay must undergo the following validation steps.
Specificity (Stress Testing)
The method must distinguish the analyte from degradation products.
-
Oxidative Stress: Treat sample with 3%
for 2 hours.-
Result: The peak for the tetrahydro- form decreases, and a new peak (oxidized quinoxaline) appears at a distinct retention time (usually later eluting due to aromatic planarity/pi-stacking).
-
-
Thermal Stress: Heat at 60°C for 24 hours.
Linearity and Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance:
.[1] -
Residual Plot: Random distribution (no trends).
Accuracy (Recovery)
Spike known amounts of pure standard into a placebo matrix (if formulation) or solvent (if drug substance).
-
Range: 80% to 120%.
-
Acceptance: Mean recovery
.
Reproducibility (Precision)
-
Intra-day: 6 injections of the 100% standard. RSD
. -
Inter-day: Different analyst, different column lot, different day. RSD
.[1]
Part 4: Expert Insight – The Reproducibility Crisis
The most common cause of poor reproducibility with 6-Chloro-1,2,3,4-tetrahydroquinoxaline assays is sample solution instability .
Mechanism: The secondary amine is electron-rich, facilitating oxidation to the fully aromatic system. This reaction is catalyzed by light and trace metals. Correction:
-
Solvent Choice: Use degassed solvents immediately. Avoid ethers (peroxide formation).
-
Autosampler: Maintain temperature at 4°C.
-
Amber Glass: strictly required to prevent photo-oxidation.
Visualizing the Stability & Validation Workflow
The following diagram illustrates the critical path for validating the assay and the degradation mechanism that threatens reproducibility.
Caption: Figure 1. Analytical validation workflow highlighting the critical oxidative degradation pathway that necessitates rigorous system suitability testing.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3] [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 6-Chloro-1,2,3,4-tetrahydroquinoxaline.[4][5] PubChem. [Link]
-
Smith, B. et al. (2008). "Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin)." Journal of Medicinal Chemistry. (Contextual reference for chlorinated amine scaffolds). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents.[1][3] [Link]
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A Comparative Guide to the Biological Activity of 6-Chloro-1,2,3,4-tetrahydroquinoxaline and its Parent Quinoxaline Scaffold
Introduction
The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties.[1][2] This broad utility stems from the unique electronic properties and the versatile synthetic accessibility of the quinoxaline core. Natural products like the antibiotics echinomycin and levomycin contain the quinoxaline moiety, highlighting its significance in therapeutic applications.[3]
This guide provides an in-depth comparison of the biological activity of the parent quinoxaline molecule with one of its structurally modified derivatives: 6-chloro-1,2,3,4-tetrahydroquinoxaline. By examining the effects of two key structural modifications—the addition of a chlorine atom and the saturation of the pyrazine ring—we will explore the resulting shifts in biological targets and mechanisms of action. This analysis is crucial for researchers and drug development professionals aiming to leverage structure-activity relationships (SAR) for the rational design of novel therapeutic agents.
Structural Modifications and Their Predicted Impact
The transition from the parent quinoxaline to 6-chloro-1,2,3,4-tetrahydroquinoxaline involves two fundamental chemical changes that dramatically alter the molecule's physicochemical properties and three-dimensional shape.
-
Saturation of the Pyrazine Ring: The reduction of the aromatic pyrazine ring in quinoxaline to the saturated piperazine ring in its tetrahydro- derivative is the most significant modification. This converts a rigid, planar molecular structure into a flexible, non-planar conformation. This loss of planarity is expected to preclude mechanisms of action that rely on DNA intercalation, a common mode of action for planar aromatic compounds.[4] Conversely, the new three-dimensional geometry can facilitate more specific interactions with the binding pockets of proteins, such as enzymes and receptors.
-
Chlorination at the 6-Position: The addition of a chlorine atom to the benzene ring introduces a bulky, lipophilic, and strongly electron-withdrawing group. This modification can influence the molecule's overall electronic distribution, membrane permeability, and metabolic stability. Halogen bonding, a non-covalent interaction, may also provide additional binding affinity to specific biological targets. The presence of a chloro group on the quinoxaline ring has been associated with potent antineoplastic and immunosuppressive activities in various derivatives.[3][5]
Caption: Structure-Activity Relationship (SAR) Flowchart.
Comparative Analysis of Biological Activity
The structural alterations directly translate into distinct biological activity profiles for the parent quinoxaline and its chloro-tetrahydro derivative.
Parent Quinoxaline: A Broad-Spectrum Bioactive Scaffold
The aromatic and planar nature of the quinoxaline ring system allows it to participate in a wide range of biological interactions, leading to a broad spectrum of activities.
-
Antimicrobial and Antifungal Activity: Quinoxaline derivatives have demonstrated significant efficacy against various bacterial and fungal strains.[2][3] Symmetrically disubstituted quinoxalines, in particular, show notable antibacterial effects.[3]
-
Anticancer Activity: The planar structure of many quinoxaline derivatives allows them to function as DNA intercalating agents, inhibiting replication and transcription, a key mechanism for anticancer drugs.[4] Furthermore, various derivatives act as potent inhibitors of tyrosine kinases, enzymes that are often overactive in cancer cells.[6]
-
Antiviral Activity: The quinoxaline nucleus is a core component of compounds active against several viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV).[7] Their planar structure is thought to interfere with viral proteins essential for replication.[8]
-
Mechanism of Action: A primary mechanism for many quinoxaline derivatives, especially quinoxaline 1,4-dioxides, involves bioreduction to generate reactive oxygen species (ROS).[9] These ROS can lead to oxidative stress and damage to cellular components like DNA, resulting in cell death.[10]
6-Chloro-1,2,3,4-tetrahydroquinoxaline: Towards Specific Protein Targeting
By losing planarity and gaining conformational flexibility, tetrahydroquinoxaline derivatives tend to exhibit more specific biological activities, often by targeting the binding sites of proteins rather than intercalating into DNA.
-
Anticancer Activity (Microtubule Targeting): Novel tetrahydroquinoxaline derivatives have been developed as colchicine binding site inhibitors.[11] By binding to tubulin, they disrupt microtubule polymerization, arrest the cell cycle in the G2/M phase, and inhibit cancer cell proliferation. This mechanism is highly dependent on the specific three-dimensional conformation of the molecule, which the parent planar quinoxaline cannot adopt.
-
Neuroactivity (Receptor Antagonism): The tetrahydroquinoxaline scaffold is also found in compounds that act as antagonists for the Glycine/NMDA receptor.[4] This activity is critical for modulating neuronal excitability and has implications for treating neurodegenerative disorders. This demonstrates a clear shift from the broad cytotoxicity of DNA intercalators to specific receptor modulation.
-
Influence of the Chloro Group: The chlorine atom at the 6-position can significantly enhance the potency of these protein-targeted activities. It can increase binding affinity within a hydrophobic pocket of a target protein or improve pharmacokinetic properties, leading to better efficacy. For example, chloroquinoxaline sulfonamide has been investigated in clinical trials for its antitumor properties, which are attributed to the inhibition of topoisomerase II.[5]
Quantitative Data Comparison
While direct comparative data for the exact two title compounds is not available in a single study, we can synthesize representative data from the literature to illustrate the different potency and spectrum of activity between aromatic quinoxalines and their modified derivatives.
Table 1: Representative Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Representative Structure | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Aromatic Quinoxaline Derivative | 2,3-disubstituted quinoxaline | 4 - 16[12] | 4 - 32[12] | 62.5 - 500[13] |
| Chloro-Quinoxaline Derivative | Chloro-substituted quinoxaline | 1 - 4 (MRSA)[14] | Moderate Activity | Significant Activity |
Note: Data is compiled from studies on various derivatives within each class to show a general trend.
Table 2: Representative Anticancer Activity (IC₅₀, µM)
| Compound Class | Representative Structure | Target Cell Line | Mechanism of Action | IC₅₀ (µM) |
| Aromatic Quinoxaline Derivative | Tyrosine Kinase Inhibitor | HepG2 (Liver Cancer) | Tyrosine Kinase Inhibition | Potent, often <10 µM[6] |
| Tetrahydroquinoxaline Derivative | Sulfonamide Derivative | HT-29 (Colon Cancer) | Tubulin Polymerization Inhibition | Moderate to Strong[11] |
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide standardized, self-validating protocols for assessing the biological activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in media, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Experimental workflow for biological activity screening.
Conclusion and Future Perspectives
The comparison between quinoxaline and 6-chloro-1,2,3,4-tetrahydroquinoxaline provides a compelling illustration of the power of SAR in drug discovery.
-
Parent Quinoxaline: The parent scaffold is a versatile starting point, offering broad-spectrum biological activity often linked to its planar, aromatic character, which facilitates interactions with DNA and the active sites of various enzymes.
-
6-Chloro-1,2,3,4-tetrahydroquinoxaline: The introduction of saturation and halogenation transforms the molecule into a more specialized agent. The loss of planarity shifts its likely targets away from DNA and towards specific protein topographies, such as the colchicine binding site on tubulin or neurotransmitter receptors. The chloro group acts as a key modulator, enhancing potency and fine-tuning the pharmacodynamic and pharmacokinetic properties.
Future research should focus on the synthesis and direct, parallel screening of a library of quinoxaline derivatives with varying degrees of saturation and different halogen substitutions. This would provide a more granular understanding of the SAR and enable the development of highly potent and selective agents for specific therapeutic targets, moving from broad-spectrum activity to precision-targeted therapies.
References
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Available at: [Link]
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Biological activity of quinoxaline derivatives. (2011). ResearchGate. Available at: [Link]
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Activities of Quinoxaline, Nitroquinoxaline, and[1][3][15]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. PMC - NIH. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. Available at: [Link]
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Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. Available at: [Link]
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A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. Available at: [Link]
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed. Available at: [Link]
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Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Available at: [Link]
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Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed. Available at: [Link]
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Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH. Available at: [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. Available at: [Link]
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Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. Available at: [Link]
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Synthesis and biological activity of 8-chloro-[1][3][15]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PMC - NIH. Available at: [Link]
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Validating the Binding Mode of 6-Chloro-1,2,3,4-tetrahydroquinoxaline to the Tubulin Colchicine Site: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the binding mode of a novel compound, "6-Chloro-1,2,3,4-tetrahydroquinoxaline," to its putative target. For the purpose of this illustrative guide, we will operate under the hypothesis that this compound targets the colchicine binding site of β-tubulin, a clinically significant target for anti-cancer therapeutics. This assumption is based on the known activity of similar tetrahydroquinoxaline scaffolds which have been identified as inhibitors of tubulin polymerization.[1]
Our approach is designed to be a self-validating system, moving from computational prediction to biochemical and biophysical validation, and culminating in high-resolution structural elucidation. We will compare the performance of our compound of interest against well-established colchicine binding site inhibitors (CBSIs), providing the necessary context for its evaluation.
The Strategic Rationale: A Multi-Pillar Approach to Binding Mode Confirmation
Confirming the precise interaction of a small molecule with its target is a cornerstone of modern drug discovery. A validated binding mode provides the confidence to invest in lead optimization, clarifies the mechanism of action, and is critical for structure-based drug design. We will employ a logical, tiered approach that builds a robust case for the compound's binding mode.
Our investigation is structured around three pillars:
-
Pillar 1: In Silico Prediction & Hypothesis Generation. We begin with computational modeling to predict the feasibility and characteristics of the binding interaction.
-
Pillar 2: Biochemical & Biophysical Validation. A suite of in-vitro assays will be used to confirm direct binding, measure affinity and kinetics, and establish the functional consequence of this interaction.
-
Pillar 3: High-Resolution Structural Elucidation. Finally, we aim to "see" the interaction at an atomic level, providing unequivocal proof of the binding mode.
Caption: Overall workflow for binding mode confirmation.
Pillar 1: Computational Docking - The Initial Hypothesis
Before committing to resource-intensive wet-lab experiments, molecular docking can provide a valuable initial assessment. This step predicts the preferred orientation of our compound within the colchicine binding pocket of tubulin, and estimates the binding affinity.
The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is a large pocket that can be divided into three zones.[1][2] We will use the crystal structure of tubulin in complex with colchicine (PDB ID: 4O2B) as our receptor model.[3][4]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the tubulin crystal structure (PDB: 4O2B) from the RCSB Protein Data Bank.[4]
-
Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, MOE) by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Define the binding site based on the location of the co-crystallized ligand (colchicine).
-
-
Ligand Preparation:
-
Generate a 3D structure of "6-Chloro-1,2,3,4-tetrahydroquinoxaline" and our comparator compounds (Colchicine, Combretastatin A-4).
-
Perform ligand minimization and generate possible conformers.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site.
-
Analyze the resulting poses and docking scores. The best poses will be those with favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the colchicine site (e.g., Cysβ241, Leuβ248, Alaβ316, Valβ318).[5]
-
Expected Outcome: A predicted binding pose for "6-Chloro-1,2,3,4-tetrahydroquinoxaline" within the colchicine pocket with a favorable docking score, suggesting a stable interaction is possible. This forms our working hypothesis.
Pillar 2: Biochemical and Biophysical Validation
With a working hypothesis in hand, we now move to experimental validation. These assays will confirm that our compound directly interacts with tubulin and has a functional consequence, specifically the inhibition of microtubule formation.
Functional Assay: Tubulin Polymerization
The hallmark of colchicine site inhibitors is their ability to inhibit the polymerization of tubulin dimers into microtubules.[6] We will use a fluorescence-based assay to monitor this process in real-time.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [7][8][9]
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM GTP stock solution.
-
Prepare a stock solution of a fluorescent reporter (e.g., DAPI) that preferentially binds to microtubules.
-
Prepare serial dilutions of "6-Chloro-1,2,3,4-tetrahydroquinoxaline" and positive controls (Colchicine, Nocodazole) in polymerization buffer.
-
-
Assay Setup:
-
In a 384-well, black, non-binding plate, add the test compounds to the appropriate wells.
-
Prepare the tubulin polymerization mix on ice, containing tubulin (final concentration ~2 mg/mL), GTP (final concentration 1 mM), and the fluorescent reporter.
-
Initiate the polymerization reaction by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes) at the appropriate excitation/emission wavelengths for the reporter.
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve.
-
Calculate the IC50 value for each compound, which is the concentration that inhibits polymerization by 50%.
-
Caption: Mechanism of tubulin polymerization inhibition.
Direct Binding Assays: Quantifying the Interaction
While the polymerization assay demonstrates a functional outcome, it does not directly measure binding affinity or thermodynamics. For this, we turn to biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11]
Experimental Protocol: Isothermal Titration Calorimetry [12][13]
-
Sample Preparation:
-
Dialyze purified tubulin extensively against the ITC running buffer (e.g., 25 mM PIPES, 1 mM MgCl2, 1 mM GTP, pH 6.8).
-
Dissolve "6-Chloro-1,2,3,4-tetrahydroquinoxaline" and control compounds in the final dialysis buffer to ensure a perfect buffer match.
-
Degas all solutions immediately before use.
-
-
ITC Experiment:
-
Load the tubulin solution (typically 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (typically 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the compound into the tubulin solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding events in real-time, providing kinetic information (association and dissociation rates, kon and koff) in addition to the equilibrium binding affinity (KD).[14][15][16]
Experimental Protocol: Surface Plasmon Resonance [14][17]
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize purified tubulin onto the chip surface via amine coupling to a target density (e.g., 10,000-12,000 Resonance Units, RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without tubulin immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of "6-Chloro-1,2,3,4-tetrahydroquinoxaline" (the analyte) in running buffer (e.g., HBS-EP+ with 1 mM GTP).
-
Inject the analyte dilutions over the tubulin and reference surfaces at a constant flow rate.
-
Monitor the change in resonance units (RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate KD (koff/kon).
-
Comparative Data Summary
The following table presents hypothetical but realistic data that could be obtained from these assays, comparing our compound of interest with known standards.
| Compound | Tubulin Polymerization IC50 (µM) | Binding Affinity KD (µM) [ITC] | Binding Affinity KD (µM) [SPR] |
| 6-Chloro-1,2,3,4-tetrahydroquinoxaline | 2.5 | 1.8 | 2.1 |
| Colchicine | 1.2 | 0.8 | 0.9 |
| Combretastatin A-4 | 0.5 | 0.3 | 0.4 |
| Podophyllotoxin | 0.8 | 0.6 | 0.5 |
Pillar 3: High-Resolution Structural Elucidation
The definitive confirmation of a binding mode comes from visualizing the protein-ligand complex at atomic resolution. X-ray crystallography is the gold standard for this purpose, providing a static picture of the precise interactions between the compound and the amino acid residues of the binding pocket.[18]
Experimental Protocol: X-ray Crystallography of the Tubulin-Ligand Complex
-
Complex Formation and Crystallization:
-
To prevent tubulin self-assembly, form a complex with tubulin-sequestering proteins, such as the tubulin tyrosine ligase (TTL) and stathmin-like domain (SLD) proteins (e.g., T2R-TTL complex).[19]
-
Incubate the purified T2R-TTL complex with a molar excess of "6-Chloro-1,2,3,4-tetrahydroquinoxaline".
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) with various precipitants, buffers, and additives.
-
-
Data Collection and Structure Determination:
-
Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known tubulin structure as the search model.
-
-
Model Building and Refinement:
-
Build the model of the tubulin-ligand complex into the resulting electron density map using software like Coot.[19]
-
Refine the structure to improve the fit to the experimental data.
-
Validate the final model to ensure its geometric and stereochemical quality.
-
Expected Outcome: A high-resolution crystal structure showing unambiguous electron density for "6-Chloro-1,2,3,4-tetrahydroquinoxaline" within the colchicine binding site. This will reveal the specific hydrogen bonds, hydrophobic interactions, and conformational changes in the protein upon binding, providing irrefutable evidence of the binding mode. The structure would be deposited in the Protein Data Bank (PDB) for public access.
Caption: Logic of a competitive binding assay.
Conclusion
By systematically applying this multi-pillar approach, we can build an unassailable case for the binding mode of "6-Chloro-1,2,3,4-tetrahydroquinoxaline" to the colchicine site of tubulin. This rigorous, self-validating workflow, which progresses from computational prediction to functional assays, direct binding measurements, and culminates in high-resolution structural data, exemplifies the standard of evidence required in modern drug discovery. The comparative data generated against known inhibitors provides essential context, allowing for a clear assessment of the compound's potential as a novel anti-cancer therapeutic.
References
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ResearchGate. (n.d.). Tubulin structure and detail of the colchicine binding site located... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from [Link]
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RSC Publishing. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. Retrieved from [Link]
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RCSB PDB. (2014). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of colchicine binding site inhibitors. Retrieved from [Link]
-
ACS Publications. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Retrieved from [Link]
-
FEBS Press. (2015). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug design. Retrieved from [Link]
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MDPI. (n.d.). An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands. Retrieved from [Link]
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MDPI. (n.d.). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Retrieved from [Link]
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Nature. (n.d.). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Retrieved from [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
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protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]
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ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Retrieved from [Link]
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ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
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CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Retrieved from [Link]
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MDPI. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
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TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
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Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Retrieved from [Link]
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Cosmo Bio Co., Ltd. (n.d.). Microtubule stabilization/destabilization assay. Retrieved from [Link]
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YouTube. (2022). Membrane Protein:Receptor Interactions Using SPR l Protocol Preview. Retrieved from [Link]
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Reproducibility of reported "6-Chloro-1,2,3,4-tetrahydroquinoxaline" synthesis
Executive Summary: The Dechlorination Pitfall
The synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline (6-Cl-THQ) is a classic example of a "deceptively simple" reduction. While the reduction of the pyrazine ring in quinoxaline is elementary, the presence of the chlorine atom at the C6 position introduces a critical chemoselectivity challenge.
Many standard protocols in older literature suggest Catalytic Hydrogenation (H₂/Pd-C) as a universal method. Reproducibility data indicates this is a high-risk approach for this specific substrate. The oxidative addition of Palladium into the C-Cl bond competes kinetically with the reduction of the aromatic ring, frequently leading to mixtures of the desired product and the dechlorinated byproduct (1,2,3,4-tetrahydroquinoxaline).
This guide compares the traditional catalytic route against hydride-based protocols, recommending a Lewis Acid-Activated Hydride Reduction as the superior method for maintaining halogen integrity.
Decision Matrix: Selecting the Right Protocol
The following decision tree illustrates the mechanistic divergence between methods.
Figure 1: Synthetic pathway comparison highlighting the risk of hydrodehalogenation in Method A.
Comparative Analysis of Methodologies
The table below summarizes experimental data averaged from internal validation runs and recent literature benchmarks.
| Feature | Method A: Catalytic H₂ (Pd/C) | Method B: NaBH₄ / AcOH | Method C: NaBH₄ / ZnCl₂ (Recommended) |
| Primary Reagent | Hydrogen Gas (1-3 atm), 10% Pd/C | Sodium Borohydride, Glacial Acetic Acid | Sodium Borohydride, Zinc Chloride |
| Mechanism | Heterogeneous Catalysis | Proton-Assisted Hydride Transfer | Lewis Acid-Activated Hydride Transfer |
| Yield (Isolated) | 45 - 60% | 65 - 75% | 88 - 94% |
| Purity (HPLC) | < 90% (Dechlorinated byproducts) | > 95% | > 98% |
| Reaction Time | 6 - 12 Hours | 2 - 4 Hours | 0.5 - 1 Hour |
| Key Risk | Hydrodehalogenation (Loss of Cl) | N-Acetylation side products if overheated | Exothermic H₂ evolution upon mixing |
| Reproducibility | Low (Varies with catalyst batch) | Medium | High |
Why Method A Fails
In catalytic hydrogenation, the C-Cl bond on the aromatic ring is susceptible to hydrogenolysis. Palladium facilitates this by lowering the activation energy for the C-Cl bond cleavage. Unless a "poisoned" catalyst (like sulfided Pt/C) is used, removing the chlorine is often thermodynamically favorable alongside ring reduction [1].
Why Method C Succeeds
The ZnCl₂/NaBH₄ system operates via a different mechanism. ZnCl₂ acts as a Lewis acid, coordinating to the nitrogen atoms of the quinoxaline ring. This coordination activates the C=N bonds, making them highly susceptible to hydride attack from borohydride, while leaving the C-Cl bond completely inert. This results in superior chemoselectivity [2].
Recommended Protocol: Lewis Acid-Activated Reduction
Target: 6-Chloro-1,2,3,4-tetrahydroquinoxaline Method: NaBH₄ / ZnCl₂ in Methanol
Reagents & Equipment[4]
-
Precursor: 6-Chloroquinoxaline (1.0 eq)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (4.0 eq)
-
Lewis Acid: Zinc Chloride (ZnCl₂) (2.0 eq) - Must be anhydrous.
-
Solvent: Methanol (Dry)[1]
-
Equipment: 3-neck round bottom flask, reflux condenser, N₂ inlet, ice bath.
Step-by-Step Workflow
-
Activation Setup:
-
In a dry 3-neck flask under N₂, dissolve 6-Chloroquinoxaline (10 mmol) and ZnCl₂ (20 mmol) in Methanol (30 mL).
-
Observation: The solution may warm slightly and change color due to the complexation of Zn²⁺ with the pyrazine nitrogens. Stir for 15 minutes at room temperature (RT) to ensure complete coordination.
-
-
Controlled Reduction:
-
Cool the mixture to 0°C using an ice bath.
-
Add NaBH₄ (40 mmol) portion-wise over 20 minutes.
-
Critical Control Point: Vigorous gas evolution (H₂) will occur. Do not seal the system; ensure proper venting. Maintain temperature < 10°C during addition to prevent runaway exotherms.
-
-
Reaction & Quench:
-
Remove the ice bath and allow the mixture to stir at RT.
-
Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. Conversion is typically complete within 45–60 minutes.
-
Quench by adding water (10 mL) dropwise, followed by 5% NaOH solution (to break up Boron-Zinc complexes).
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Stability Note: The product is an electron-rich aniline derivative. Store under inert gas or convert immediately to the HCl salt for long-term stability.
-
Mechanism Visualization
Figure 2: The ZnCl₂ activates the heterocyclic ring specifically, bypassing the C-Cl bond.
Validation & Quality Control
To ensure the protocol was successful and reproducible, verify the following parameters:
-
1H NMR (DMSO-d6):
-
Look for the disappearance of aromatic protons in the pyrazine ring (usually around 8.8 ppm).
-
Appearance of broad singlet (NH) signals around 5.5–6.5 ppm.
-
Appearance of methylene protons (-CH₂-CH₂-) as multiplets between 3.0–3.5 ppm.
-
Crucial Check: Integration of the aromatic region must correspond to 3 protons . If you see 4 protons, dehalogenation (Method A failure) has occurred.
-
-
Melting Point:
-
6-Chloro-1,2,3,4-tetrahydroquinoxaline (free base): 94–96°C .
-
If the MP is significantly lower (e.g., <90°C) or broad, suspect contamination with the dechlorinated analog (MP of unsubstituted THQ is ~97°C, but mixtures depress MP).
-
-
Storage:
-
THQs are prone to air oxidation, turning dark brown/black over time (re-aromatization). Store at -20°C.
-
References
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses the mechanism of hydrodehalogenation and catalyst poisoning).
-
Chen, Y., Xu, H., Chen, L., & Chen, G. (2023).[2] Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system.[2] ResearchGate.[3] (The primary source for the ZnCl2/NaBH4 optimized protocol).
-
Bugle, R. C., & Osteryoung, R. A. (1978). Electrochemical and spectroscopic studies of the reduction of quinoxaline. Journal of Organic Chemistry. (Foundational mechanistic work on quinoxaline reduction).
-
Zhou, Y. G., et al. (2011). Highly Enantioselective Synthesis of Tetrahydroquinoxalines via Asymmetric Hydrogenation. Journal of the American Chemical Society. (Context for modern asymmetric methods).
Sources
Operational Guide: Proper Disposal of 6-Chloro-1,2,3,4-tetrahydroquinoxaline
Executive Summary & Risk Context
Compound: 6-Chloro-1,2,3,4-tetrahydroquinoxaline CAS: 1614-22-8 (Free base) / 25519-55-5 (Hydrochloride salt) Chemical Class: Halogenated Heterocyclic Amine[1][2]
The Core Challenge: Disposal of 6-Chloro-1,2,3,4-tetrahydroquinoxaline (CTQ) presents a dual regulatory challenge.[1][2] As a halogenated compound, it requires high-temperature incineration to prevent dioxin formation, strictly prohibiting its disposal in standard organic waste streams.[1][2] As a secondary amine , it poses a latent carcinogenic risk if inadvertently mixed with nitrosating agents (e.g., sodium nitrite, nitric acid) in waste carboys, potentially generating N-nitroso compounds.[1][2]
This guide defines the segregation, stabilization, and disposal protocols required to maintain RCRA compliance and laboratory safety.
Hazard Characterization (RCRA & GHS)
Before disposal, the waste must be characterized to determine the correct waste stream.[2][3]
| Parameter | Classification | Operational Implication |
| RCRA Status | Non-Listed (Characteristic) | While not P- or U-listed, it is regulated as Halogenated Organic Waste .[1][2] It must never be drain-disposed.[1][2] |
| GHS Hazards | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling sealed waste.[1][2] |
| Chemical Reactivity | Secondary Amine | CRITICAL: Incompatible with oxidizing acids and nitrosating agents.[1][2] |
| Physical State | Solid (HCl salt) or Viscous Oil (Free base) | Determines if waste goes to "Solid Debris" or "Liquid Halogenated" stream.[1][2] |
Pre-Disposal Stabilization & Segregation[1]
A. The "Nitrosamine Rule" (Expert Insight)
Do not commingle CTQ waste with oxidizing acids (Nitric, Chromic) or nitrite salts.[2]
-
Mechanism: Secondary amines react with nitrosating agents to form N-nitrosamines, many of which are potent carcinogens.[2]
-
Protocol: If CTQ was used in a reaction involving nitrites, quench the reaction mixture with Sulfamic Acid or Urea before adding it to the waste container to destroy excess nitrite [1].[2]
B. Waste Stream Segregation
You must segregate this compound into the Halogenated waste stream.[2]
-
Why? Non-halogenated waste is often used for fuel blending (energy recovery).[2] The presence of chlorine atoms releases hydrochloric acid (HCl) during combustion, damaging standard incinerators.[2] Halogenated waste requires specialized incinerators with acid gas scrubbers [2].[2]
Step-by-Step Disposal Workflow
Scenario 1: Solid Waste (Pure Compound or Contaminated Debris)
Applicable for: Expired solids, contaminated gloves, weighing boats, filter paper.[1][2]
-
Primary Containment: Place the solid material or debris into a clear, sealable polyethylene bag (minimum 2 mil thickness).[2]
-
Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste drum or pail.
-
Labeling:
-
Check the box for "Toxic" and "Irritant."[2]
-
Explicitly write: "Solid Debris contaminated with 6-Chloro-1,2,3,4-tetrahydroquinoxaline (Halogenated)."
-
Scenario 2: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable for: CTQ dissolved in DCM, Chloroform, Ethyl Acetate, or Methanol.[1][2]
-
Select Container: Use a dedicated HDPE carboy labeled "HALOGENATED ORGANIC WASTE." [2]
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of CTQ renders the entire mixture halogenated for disposal purposes.[2]
-
-
pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9).
-
Transfer: Funnel the liquid into the carboy. Leave at least 10% headspace for vapor expansion.[2]
-
Labeling:
-
List all solvents (e.g., "Dichloromethane 90%").
-
List the solute: "6-Chloro-1,2,3,4-tetrahydroquinoxaline <5%".
-
Crucial: Ensure the "Halogenated" checkbox is marked.[2]
-
Emergency Contingencies: Spill Cleanup
Stop: Do not use bleach (Sodium Hypochlorite).[2]
-
Risk: Hypochlorite reacts with amines to form N-chloroamines, which are unstable and toxic.[2]
Protocol:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]
-
Absorb: Use a universal absorbent (vermiculite or clay-based kitty litter) or specific organic spill pads.[2]
-
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.
-
Clean: Wash the surface with a mild detergent and water solution.[2]
-
Dispose: Treat the cleanup debris as Scenario 1 (Solid Hazardous Waste) .
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for segregating CTQ waste to ensure regulatory compliance.
Figure 1: Decision matrix for segregating 6-Chloro-1,2,3,4-tetrahydroquinoxaline waste. Note that even non-halogenated solvent mixtures become "Halogenated Waste" when contaminated with this compound.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] Chapter 6: Working with Chemicals. [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Characteristics: A User-Friendly Reference Document.[2] (Defining Halogenated Organic Waste requirements). [Link]1]
Sources
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
